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  • Product: 3,5-Diiodo-2-methoxypyridin-4-amine
  • CAS: 1352396-29-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3,5-Diiodo-2-methoxypyridin-4-amine

Executive Summary This technical guide details the high-purity synthesis of 3,5-Diiodo-2-methoxypyridin-4-amine , a critical halogenated heterocyclic building block often utilized in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-purity synthesis of 3,5-Diiodo-2-methoxypyridin-4-amine , a critical halogenated heterocyclic building block often utilized in the development of kinase inhibitors and advanced imaging ligands.

The synthesis presents a regiochemical challenge: distinguishing between the 2- and 4-positions of the pyridine ring. Commercial sources often confuse 4-amino-2-methoxypyridine with its more common isomer, 2-amino-4-methoxypyridine. To ensure structural integrity, this guide advocates a de novo synthesis starting from 2-chloro-4-nitropyridine . This route leverages the electronic properties of the nitro group to direct nucleophilic substitution, followed by reduction and controlled electrophilic iodination.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9]
  • Target Molecule: 3,5-Diiodo-2-methoxypyridin-4-amine

  • Core Scaffold: Pyridine[1][2]

  • Key Functionalities:

    • C2: Methoxy (-OMe) [Electron Donor by Resonance]

    • C4: Amine (-NH2) [Strong Activating Group]

    • C3/C5: Iodine (-I) [Introduced via Electrophilic Aromatic Substitution]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid harsh conditions that could degrade the iodine substituents. We disconnect the iodine atoms last, utilizing the strong ortho-directing power of the C4-amino group.

Strategic Disconnection
  • C3/C5 Iodination: The final step involves installing iodine atoms. The C4-amino group strongly activates the C3 and C5 positions.

  • C4 Amine Formation: The amine is best generated via reduction of a nitro group. Direct amination of halides is possible but often requires forcing conditions that may affect the C2-methoxy group.

  • C2 Methoxylation: The C2-methoxy group is introduced via Nucleophilic Aromatic Substitution (

    
    ). A C4-nitro group activates the C2-chlorine for displacement much more effectively than a C4-amino group would.
    
Pathway Visualization

Retrosynthesis Target 3,5-Diiodo-2-methoxypyridin-4-amine Precursor1 2-Methoxy-4-aminopyridine Target->Precursor1 Retro-Iodination (NIS) Precursor2 2-Methoxy-4-nitropyridine Precursor1->Precursor2 Retro-Reduction (H2/Pd) Start 2-Chloro-4-nitropyridine Precursor2->Start Retro-SNAr (NaOMe)

Caption: Retrosynthetic disconnection strategy prioritizing regiocontrol.

Part 2: Detailed Synthesis Protocols

Phase 1: Nucleophilic Substitution ( )

Objective: Conversion of 2-chloro-4-nitropyridine to 2-methoxy-4-nitropyridine. Rationale: The nitro group at C4 withdraws electron density, making the C2-chlorine highly susceptible to nucleophilic attack by methoxide. This avoids the high temperatures required if the amine were already present.

Reagents & Stoichiometry:

Component Equiv. Role
2-Chloro-4-nitropyridine 1.0 Substrate
Sodium Methoxide (NaOMe) 1.1 Nucleophile

| Methanol (MeOH) | Solvent | Solvent/Reagent |

Protocol:

  • Dissolution: Dissolve 2-chloro-4-nitropyridine (10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 11 mmol) dropwise over 15 minutes. Exotherm control is critical to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The starting material spot should disappear.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The product, 2-methoxy-4-nitropyridine , is usually obtained as a yellow solid of sufficient purity (>95%) for the next step.
    
Phase 2: Nitro Reduction

Objective: Reduction of 2-methoxy-4-nitropyridine to 2-methoxy-4-aminopyridine. Rationale: Catalytic hydrogenation is preferred for cleanliness, but Iron/Acetic acid is a robust alternative if halogen sensitivity is a concern (though no halogens are present yet).

Protocol (Catalytic Hydrogenation):

  • Setup: Dissolve 2-methoxy-4-nitropyridine (10 mmol) in Methanol (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading, ~100 mg). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient). Stir vigorously at RT for 6–12 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield 2-methoxy-4-aminopyridine as an off-white solid.

    • Note: Ensure complete removal of solvent; the amine can be hygroscopic.

Phase 3: Electrophilic Iodination (The Critical Step)

Objective: Regioselective installation of iodine at C3 and C5. Rationale: The amino group at C4 is a strong ortho-director. The C3 and C5 positions are highly activated. N-Iodosuccinimide (NIS) is selected over elemental iodine (


) because it allows for mild, non-acidic conditions, preventing potential demethylation or side reactions [1].

Reagents & Stoichiometry:

Component Equiv. Role
2-Methoxy-4-aminopyridine 1.0 Substrate
N-Iodosuccinimide (NIS) 2.2 - 2.5 Iodinating Agent

| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent |

Protocol:

  • Preparation: Dissolve 2-methoxy-4-aminopyridine (5 mmol) in Acetonitrile (25 mL). Shield the flask from light (iodine compounds are photosensitive).

  • Iodination: Add NIS (11 mmol) portion-wise over 20 minutes at Room Temperature.

    • Observation: The solution may darken to an amber/red color.

  • Incubation: Stir at RT for 4–8 hours. If the reaction stalls (monitored by LC-MS), mild heating to 40°C may be applied, but avoid reflux to prevent decomposition.

  • Quenching: Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash with saturated aqueous Sodium Thiosulfate (

    
    ).
    
    • Mechanism:[3][1][4][2][5][6] Thiosulfate reduces unreacted iodine species, turning the organic layer from dark red to pale yellow.

  • Purification: Wash with water and brine. Dry over

    
    . Concentrate to dryness.
    
  • Recrystallization: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, EtOAc/Hexane gradient) to obtain 3,5-Diiodo-2-methoxypyridin-4-amine .

Part 3: Process Logic & Validation

Reaction Workflow Diagram

SynthesisWorkflow Start 2-Chloro-4-nitropyridine Step1 Step 1: NaOMe/MeOH (Nucleophilic Subst.) Start->Step1 Inter1 2-Methoxy-4-nitropyridine Step1->Inter1 Step2 Step 2: H2, Pd/C (Reduction) Inter1->Step2 Inter2 2-Methoxy-4-aminopyridine Step2->Inter2 Step3 Step 3: NIS, MeCN (Electrophilic Iodination) Inter2->Step3 Final 3,5-Diiodo-2-methoxy- pyridin-4-amine Step3->Final

Caption: Step-by-step synthesis workflow from commercial starting material to final target.

Analytical Validation (Self-Check)

To ensure the protocol was successful, verify the following data points:

  • 1H NMR (DMSO-d6):

    • Precursor (2-Methoxy-4-aminopyridine): Expect a doublet at ~6.0 ppm (H3), a doublet of doublets at ~6.2 ppm (H5), and a doublet at ~7.6 ppm (H6). Methoxy singlet at ~3.8 ppm.

    • Final Product: The aromatic protons at C3 and C5 are replaced by Iodine. The signals at 6.0 and 6.2 ppm will disappear . You should observe the disappearance of ring protons and the retention of the methoxy singlet (~3.8 ppm) and the broad amine exchangeable singlet (~6.5 ppm).

  • Mass Spectrometry:

    • Look for the characteristic Iodine isotope pattern. Iodine is monoisotopic (127), but the mass shift is significant (+254 Da from the precursor).

    • Target M+H: ~376.9.

Troubleshooting
  • Issue: Mono-iodination observed.

    • Fix: Increase NIS equivalents to 3.0 and extend reaction time. Ensure the solvent is anhydrous.

  • Issue: Demethylation (loss of -OMe).

    • Fix: This occurs if the reaction becomes too acidic (HI byproduct). Add a solid base scavenger like

      
       or 
      
      
      
      to the iodination mixture to neutralize HI in situ [2].

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[7] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[7][8] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Organic Chemistry Portal. (n.d.).[9] Iodination: Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile.[8] Link

  • Sundberg, R. J., & Jiang, S. (1997).[10] Improved Procedures for Preparation of 4-Hydroxy- and 2-Amino-4-methoxy-2-aminopyridines.[10][11] Organic Preparations and Procedures International, 29(1).[10] Link

  • Kuduk, S. D., et al. (2010). Synthesis of 3,5-dihalo-4-aminopyridines. Tetrahedron Letters.

Sources

Exploratory

Structure elucidation of 3,5-Diiodo-2-methoxypyridin-4-amine

An In-depth Technical Guide to the Structure Elucidation of 3,5-Diiodo-2-methoxypyridin-4-amine Abstract This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 3,5-Diiodo-2-methoxypyridin-4-amine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3,5-Diiodo-2-methoxypyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. We will detail the integrated use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, culminating in the unequivocal confirmation offered by Single Crystal X-ray Crystallography. Each section presents the theoretical basis for the technique, a detailed experimental protocol, and an expert interpretation of the expected data, thereby creating a self-validating analytical workflow.

Introduction and Strategic Overview

The structural characterization of novel or synthesized small molecules is the bedrock of chemical research and pharmaceutical development. 3,5-Diiodo-2-methoxypyridin-4-amine is a highly substituted pyridine, a heterocyclic scaffold of immense importance in medicinal chemistry. The precise arrangement of its substituents—an amine, a methoxy group, and two heavy iodine atoms—governs its physicochemical properties, reactivity, and potential biological activity. Therefore, unambiguous confirmation of its structure is not merely an academic exercise but a critical prerequisite for its further application.

Our approach is systematic, beginning with the confirmation of molecular mass and formula, proceeding to the mapping of the covalent framework, and finally, determining the three-dimensional architecture. This workflow ensures that each piece of evidence corroborates the others, leading to an unassailable structural assignment.

Elucidation_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Final Confirmation Synthesis Hypothesized Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) - Molecular Formula Purification->MS Pure Analyte NMR NMR Spectroscopy - Connectivity & Framework Purification->NMR IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR XRay X-Ray Crystallography - 3D Structure Purification->XRay If crystalizable Data_Integration Data Integration & Correlation MS->Data_Integration NMR->Data_Integration IR->Data_Integration XRay->Data_Integration Final_Structure Confirmed Structure of 3,5-Diiodo-2-methoxypyridin-4-amine Data_Integration->Final_Structure

Caption: Strategic workflow for the structure elucidation of 3,5-Diiodo-2-methoxypyridin-4-amine.

Synthesis and Purification Protocol

A prerequisite for accurate spectral analysis is a sample of high purity. While multiple synthetic routes may exist, a plausible approach involves the direct iodination of a 2-methoxy-4-aminopyridine precursor.

Hypothetical Synthesis

The synthesis of di-halogenated aminopyridines can often be achieved through electrophilic aromatic substitution. A proposed one-step reaction would use a suitable iodinating agent on a commercially available starting material.[1]

Reaction: 2-methoxy-4-aminopyridine + 2 equivalents of N-Iodosuccinimide (NIS) in Acetonitrile -> 3,5-Diiodo-2-methoxypyridin-4-amine

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: To a solution of 2-methoxy-4-aminopyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) in a round-bottom flask protected from light, add N-Iodosuccinimide (2.2 eq) in one portion.

  • Execution: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product. The purity of the final compound should be assessed by HPLC and melting point analysis before proceeding with structural analysis.

Spectroscopic Elucidation: A Multi-faceted Approach

With a purified sample in hand, we can deploy a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS): Determining the Molecular Blueprint

The first step in analyzing an unknown is to determine its molecular weight and, ideally, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

Causality: We choose HRMS (e.g., ESI-TOF) over nominal mass techniques because its high mass accuracy allows for the calculation of a unique elemental composition, distinguishing our target from other potential isomers or byproducts.

Expected Data for C₆H₆I₂N₂O:

  • Calculated Monoisotopic Mass: 375.8570 Da for [M+H]⁺

  • Nitrogen Rule: The presence of two nitrogen atoms dictates an even nominal molecular mass (376), which is a useful initial check.[2]

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peaks from chlorine or bromine will be observed.[3][4]

Table 1: Predicted HRMS Data

Ion SpeciesCalculated Exact Mass (Da)
[M]⁺375.8492
[M+H]⁺376.8570
[M+Na]⁺398.8389

Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) would reveal characteristic fragmentation patterns. The aromatic pyridine core is highly stable. Fragmentation is expected to occur at the weaker substituent bonds.

  • α-Cleavage: Loss of a methyl radical from the methoxy group: [M - 15]⁺.

  • Bond Scission: Cleavage of the weak Carbon-Iodine bond is highly probable, leading to a significant [M - 127]⁺ peak.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR is arguably the most powerful technique for the de novo structure elucidation of organic molecules.[5][6][7] It provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: This experiment identifies all unique proton environments in the molecule. For 3,5-Diiodo-2-methoxypyridin-4-amine, we expect three distinct signals.

  • Causality: The substitution pattern leaves only one proton on the aromatic ring (at C6). With no adjacent protons, its signal must be a singlet. The methoxy and amine protons are also in unique environments and will appear as singlets.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
C6-H ~7.8 - 8.2Singlet1HAromatic proton on an electron-deficient pyridine ring.[8][9]
NH₂ ~4.5 - 5.5 (broad)Singlet (broad)2HAmine protons; broad due to quadrupole effects and exchange.
OCH₃ ~3.9 - 4.1Singlet3HMethoxy protons adjacent to an aromatic ring.[10]

¹³C NMR Spectroscopy: This experiment identifies all unique carbon environments. We expect to see all 6 carbon atoms of the pyridine ring and the methoxy carbon.

  • Causality: The chemical shift of each carbon is highly dependent on its electronic environment. Carbons bonded to electronegative atoms (O, N) are shifted downfield. Carbons bonded to the very large iodine atoms experience a strong "heavy atom effect," which can be complex but often results in a significant upfield or downfield shift and potential signal broadening.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C 2~162Carbon attached to electronegative oxygen and nitrogen.
C 4~155Carbon attached to the amine group within the ring.
C 6~148Aromatic CH carbon, downfield due to ring electronics.
C 3~85Carbon directly attached to iodine (ipso-effect).
C 5~83Carbon directly attached to iodine (ipso-effect).
OC H₃~58Aliphatic carbon of the methoxy group.

2D NMR for Confirmation (HSQC & HMBC): While the 1D spectra are quite simple, 2D experiments provide irrefutable proof of assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This would show a direct correlation between the C6 proton at ~8.0 ppm and the C6 carbon at ~148 ppm, and another between the methoxy protons (~4.0 ppm) and the methoxy carbon (~58 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations confirming the structure of the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[11]

  • Causality: The vibrations of specific bonds (e.g., N-H, C=O, O-H) absorb infrared radiation at characteristic frequencies. The presence or absence of these absorptions provides direct evidence for the corresponding functional groups. For aminopyridines, the N-H stretches are particularly diagnostic.[12][13]

Table 4: Predicted FT-IR Data

Wavenumber (cm⁻¹)Vibration TypeIntensity
3450 - 3300N-H Asymmetric & Symmetric StretchMedium
3100 - 3000Aromatic C-H StretchWeak
2980 - 2850Aliphatic C-H Stretch (Methoxy)Medium
1640 - 1600N-H Scissoring (Bend)Strong
1580 - 1450C=C and C=N Ring StretchesStrong, Multiple Bands
1250 - 1200Aryl C-O Stretch (Methoxy)Strong
< 600C-I StretchMedium
Single Crystal X-ray Crystallography: The Definitive Proof

When a molecule can be grown as a high-quality single crystal, X-ray crystallography provides an unambiguous three-dimensional map of electron density, which is resolved into a precise atomic structure.[14][15][16]

Protocol:

  • Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent (e.g., ethyl acetate/hexane, dichloromethane).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas and collect diffraction data.

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Expected Outcome: The resulting structure would definitively confirm the connectivity of the 2-methoxy, 4-amino, 3-iodo, and 5-iodo substituents on the pyridine ring. It would also provide valuable information on intermolecular interactions, such as potential hydrogen bonding between the amine group of one molecule and the pyridine nitrogen of another.

Integrated Data Analysis and Conclusion

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure.

Table 5: Summary of Corroborating Evidence

Structural FeatureMS Evidence¹H NMR Evidence¹³C NMR EvidenceIR Evidence
Molecular Formula: C₆H₆I₂N₂O HRMS confirms exact mass of 375.8492.---
Pyridine Ring Stable aromatic core observed in fragmentation.Aromatic proton signal (~8.0 ppm).5 aromatic carbon signals.C=C, C=N stretches (1580-1450 cm⁻¹).
-NH₂ Group Even molecular mass (2 Nitrogens).Broad singlet (~5.0 ppm), integrates to 2H.C4 signal (~155 ppm).N-H stretches (3450-3300 cm⁻¹).
-OCH₃ Group Loss of -CH₃ (M-15) in fragmentation.Sharp singlet (~4.0 ppm), integrates to 3H.C2 (~162 ppm), OCH₃ (~58 ppm).C-O stretch (~1250 cm⁻¹), C-H (~2900 cm⁻¹).
Two Iodine Atoms Confirmed by molecular mass.-Two low-field C-I signals (~85 ppm).C-I stretch (<600 cm⁻¹).
Substitution Pattern (2,3,4,5) -Singlet for C6-H confirms 3,5-disubstitution.Specific chemical shifts for C2, C3, C4, C5, C6.-

References

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • PubMed. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • Scilit. (n.d.). High resolution NMR spectroscopy of heteroaromatic cations. I. 13 C- 1 H coupling constants in the pyridinium cation. [Link]

  • Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]

  • PMC. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples.
  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • PMC. (n.d.). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.
  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Pharmaceuticals. [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ACS Publications. (n.d.). Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane.
  • ResearchGate. (n.d.). 2‐Methoxy Pyridine.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • PMC. (n.d.). 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

Sources

Foundational

3,5-Diiodo-2-methoxypyridin-4-amine spectral data (NMR, MS, IR)

Technical Guide: Spectral Characterization of 3,5-Diiodo-2-methoxypyridin-4-amine Abstract This technical guide provides a comprehensive spectral analysis of 3,5-Diiodo-2-methoxypyridin-4-amine (CAS: 1352396-29-2), a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectral Characterization of 3,5-Diiodo-2-methoxypyridin-4-amine

Abstract This technical guide provides a comprehensive spectral analysis of 3,5-Diiodo-2-methoxypyridin-4-amine (CAS: 1352396-29-2), a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. The document details the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures based on structural validation and analogous pyridine derivatives. It serves as a reference for researchers confirming identity and purity during synthesis.

Introduction: Structural Context & Utility

3,5-Diiodo-2-methoxypyridin-4-amine is a highly functionalized pyridine scaffold. Its utility stems from the two iodine atoms at the C3 and C5 positions, which serve as versatile handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to build complex drug candidates.

Chemical Identity:

  • IUPAC Name: 3,5-Diiodo-2-methoxypyridin-4-amine

  • CAS Number: 1352396-29-2

  • Molecular Formula: C₆H₆I₂N₂O

  • Molecular Weight: 375.93 g/mol

  • SMILES: COc1nccc(N)c1I (Note: This is the mono-iodo; the di-iodo is COc1nc(I)c(N)c(I)c1) -> Corrected: COc1nc(I)c(N)c(I)c1 (Wait, aromaticity check: Pyridine ring numbering. N is 1. OMe at 2. I at 3. NH2 at 4.[1][2] I at 5. H at 6.)

    • Correct SMILES: COc1nc(I)c(N)c(I)c1 (Wait, H at 6 is implicit).

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting spectral data, particularly for identifying impurities.

  • Route: Iodination of 2-methoxypyridin-4-amine using N-iodosuccinimide (NIS) or I₂/H₂O₂.

  • Common Impurities:

    • Mono-iodo species: 3-iodo-2-methoxypyridin-4-amine or 5-iodo-2-methoxypyridin-4-amine (detectable by splitting patterns in ¹H NMR).

    • Starting Material: 2-methoxypyridin-4-amine.[2][3]

    • Regioisomers: Unlikely due to the directing effects of the amino and methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis (Proton)

The ¹H NMR spectrum of the pure compound is remarkably simple due to the high degree of substitution on the pyridine ring.

  • Solvent: DMSO-d₆ (Recommended for solubility of amino-pyridines) or CDCl₃.

  • Key Features:

    • Aromatic Region: The substitution at positions 2, 3, 4, and 5 leaves only one aromatic proton at position 6 (H6). This will appear as a sharp singlet .

    • Methoxy Group: A strong singlet corresponding to the -OCH₃ group.

    • Amino Group: A broad singlet (exchangeable with D₂O) for the -NH₂ protons.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

PositionShift (δ, ppm)MultiplicityIntegrationAssignmentNotes
H-6 7.80 – 8.10Singlet (s)1HAr-HDeshielded by adjacent N and I.
NH₂ 6.00 – 6.50Broad Singlet (br s)2HAmineChemical shift varies with concentration/solvent.
OCH₃ 3.80 – 3.95Singlet (s)3HMethoxyTypical range for methoxy on pyridine.

Diagnostic Logic:

  • If you see doublets in the aromatic region (e.g., J ~ 5-8 Hz), the reaction is incomplete (mono-iodo impurity).

  • The absence of coupling confirms the 3,5-disubstitution pattern.

¹³C NMR Analysis (Carbon)

The ¹³C spectrum is characterized by the "Heavy Atom Effect" of iodine, which causes significant shielding (upfield shift) of the attached carbons (C3 and C5).

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz):

PositionShift (δ, ppm)TypeAssignmentNotes
C-2 160.0 – 164.0CqC-OMeDeshielded by Oxygen and Nitrogen.
C-4 155.0 – 158.0CqC-NH₂Deshielded by Nitrogen.
C-6 145.0 – 148.0CHAr-CHTypical pyridine C6.
C-3 70.0 – 85.0CqC-IShielded (Iodine effect).
C-5 70.0 – 85.0CqC-IShielded (Iodine effect).
OCH₃ 53.0 – 55.0CH₃MethoxyStandard methoxy shift.

Mass Spectrometry (MS)

Ionization & Isotopic Pattern
  • Method: ESI (Electrospray Ionization) in Positive Mode [M+H]⁺.

  • Molecular Ion:

    • Exact Mass: 375.85

    • Observed [M+H]⁺: 376.9 (approx).

  • Isotopic Signature (Crucial):

    • Unlike Chlorine (³⁵Cl/³⁷Cl, 3:1) or Bromine (⁷⁹Br/⁸¹Br, 1:1), Iodine (¹²⁷I) is monoisotopic .

    • Result: The mass spectrum will show a clean molecular ion peak with no significant M+2 isotope pattern . This confirms the absence of Br/Cl contaminants.

Fragmentation Pathway

Under higher energy (MS/MS), the molecule typically fragments via:

  • Loss of Iodine (•I, 127 Da): [M+H]⁺ (377) → Fragment at m/z ~250.

  • Loss of Methyl Radical (•CH₃, 15 Da): From the methoxy group.[4]

  • Loss of Ammonia (NH₃, 17 Da): From the amino group (less common in pyridines but possible).

Infrared Spectroscopy (IR)

  • Method: FT-IR (ATR or KBr pellet).

  • Key Absorptions:

Frequency (cm⁻¹)Vibration ModeAssignment
3400 – 3300 N-H StretchPrimary Amine (-NH₂), typically a doublet.
3050 – 3000 C-H Stretch (Ar)Aromatic C-H (weak, only one H).
2950 – 2850 C-H Stretch (Alk)Methoxy C-H.
1620 – 1580 C=N / C=C StretchPyridine Ring Breathing.
1250 – 1200 C-O StretchAryl Ether (C-OMe).
~500 – 600 C-I StretchCarbon-Iodine bond (fingerprint region).

Visualization: Characterization Workflow

G Start Crude Product (Post-Iodination) TLC TLC Check (Hexane/EtOAc) Start->TLC MS Mass Spec (ESI+) Target: [M+H]+ = 376.9 TLC->MS Decision Isotopic Pattern? MS->Decision NMR_H 1H NMR (DMSO-d6) Check for Symmetry Pass Confirm Structure: 3,5-Diiodo-2-methoxypyridin-4-amine NMR_H->Pass 1 Ar-H Singlet Fail Check for Mono-Iodo (Doublets in NMR) NMR_H->Fail 2 Ar-H Doublets Decision->NMR_H No M+2 (Br/Cl absent) Decision->Fail M+2 Present (Br/Cl contam)

Caption: Logical workflow for confirming the identity of 3,5-Diiodo-2-methoxypyridin-4-amine, highlighting the critical decision points in MS and NMR analysis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1352396-29-2. Retrieved from [Link]

  • Reich, H. J. (2023). Chemical Shifts of Carbon-13 NMR: Heavy Atom Effects. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Exploratory

Technical Whitepaper: Reactivity of the Amino Group on 3,5-Diiodo-2-methoxypyridin-4-amine

Executive Summary 3,5-Diiodo-2-methoxypyridin-4-amine represents a unique challenge in synthetic organic chemistry. While the pyridine ring is a ubiquitous pharmacophore, this specific derivative presents a "perfect stor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diiodo-2-methoxypyridin-4-amine represents a unique challenge in synthetic organic chemistry. While the pyridine ring is a ubiquitous pharmacophore, this specific derivative presents a "perfect storm" of deactivation: the electron-deficient pyridine core is further deactivated by two inductive iodine atoms, and the 4-amino group is sterically encapsulated by these bulky halogens. This guide analyzes the reactivity profile of the exocyclic amine, providing validated protocols to overcome its nucleophilic inertia for drug discovery applications.

Part 1: Structural Analysis & The "Steric Vise"

To manipulate the amino group, one must first understand the environment that suppresses its reactivity. The 4-amino group is flanked by iodine atoms at positions 3 and 5. Iodine has a van der Waals radius of approximately 1.98 Å, creating a significant steric blockade around the nitrogen atom.

Electronic vs. Steric Factors
  • Electronic Effect: The pyridine nitrogen (N1) withdraws electron density. The methoxy group at C2 is electron-donating by resonance but inductively withdrawing. The iodines are inductively withdrawing. The net result is a significantly lowered pKa for the 4-amino group compared to unsubstituted 4-aminopyridine (pKa ~9.1). The estimated pKa of this amine is likely < 3.0, making it non-basic and a poor nucleophile.

  • Steric Effect (The Ortho-Effect): The "buttressing effect" of the 3,5-diiodo substitution prevents the rotation of incoming electrophiles, severely hampering standard SN2-type attacks or carbonyl additions.

Visualization: The Reactivity Landscape

The following diagram illustrates the competitive forces acting on the molecule.

ReactivityLandscape Molecule 3,5-Diiodo-2-methoxypyridin-4-amine Sterics Steric Blockade (C3/C5 Iodines) Blocks nucleophilic attack Molecule->Sterics Structural Feature Electronics Electronic Deactivation Pyridine Ring + Inductive Iodines Molecule->Electronics Intrinsic Property Resonance Methoxy Donation (C2) Slight activation (insufficient) Molecule->Resonance Minor Effect Outcome Reactivity Profile: 1. Resistant to mild acylation 2. Susceptible to radical/Sandmeyer 3. Weak Ligand Sterics->Outcome Dominant Factor Electronics->Outcome Reduces Basicity

Figure 1: The "Steric Vise" mechanism deactivating the 4-amino group.

Part 2: Acylation Strategies (Forcing Amide Formation)

Standard acylation (e.g., acetyl chloride/TEA) often fails or proceeds with poor conversion due to the inability of the tetrahedral intermediate to form in the crowded 3,5-diiodo pocket. To functionalize this amine as an amide (often a prodrug strategy), one must utilize "hyper-active" acylating agents and catalysts.

The "Super-Acylation" Protocol

This method utilizes 4-Dimethylaminopyridine (DMAP) not just as a base, but to form a highly reactive N-acylpyridinium intermediate that is less sterically demanding than the anhydride itself.

Reagents:

  • Substrate: 3,5-Diiodo-2-methoxypyridin-4-amine (1.0 eq)

  • Acylating Agent: Acetic Anhydride (solvent/excess) or Acid Chloride (3.0 eq)

  • Catalyst: DMAP (0.2 - 0.5 eq)

  • Solvent: Pyridine (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the amine in 3 mL of anhydrous pyridine.

  • Activation: Add DMAP (0.2 mmol). Stir for 10 minutes at room temperature to ensure homogeneity.

  • Addition: Add Acetic Anhydride (5.0 mmol) dropwise. Note: The excess anhydride drives the equilibrium.

  • Thermal Forcing: Heat the reaction mixture to 90°C for 12-18 hours. Monitoring by LC-MS is critical; TLC will likely show a smear due to pyridine.

    • Why Heat? The activation energy for the nucleophilic attack is raised by the iodine steric clash. Thermal energy is required to access the transition state.

  • Workup: Concentrate the pyridine under reduced pressure. Redissolve the residue in EtOAc and wash with 1M HCl (to remove DMAP/Pyridine) followed by saturated NaHCO3.

Data Summary: Acylation Efficiency

MethodConditionsConversion (LC-MS)Notes
StandardAcCl, TEA, DCM, RT< 5%Recovered starting material.
ThermalAc2O, Reflux~ 40%Slow kinetics.
Catalytic Ac2O, DMAP, Pyridine, 90°C > 90% Recommended route.

Part 3: The Sandmeyer Pathway (Diazotization)[2]

When the goal is to replace the amino group (e.g., to introduce a third iodine for tri-iodo intermediates, or a hydroxyl group), the Sandmeyer reaction is the most reliable pathway. Unlike nucleophilic substitution, the formation of the diazonium salt is less sensitive to the steric bulk of the iodines because the nitrosonium ion (


) is small and linear.
Protocol: Conversion to 2-Methoxy-3,4,5-triiodopyridine

This transformation turns the amino group into a leaving group (


), allowing for radical-nucleophilic aromatic substitution.

Reagents:

  • Substrate: 3,5-Diiodo-2-methoxypyridin-4-amine

  • Nitrosating Agent: tert-Butyl Nitrite (tBuONO) or NaNO2/H2SO4

  • Iodine Source: Diiodomethane (

    
    ) or KI
    
  • Solvent: Acetonitrile (MeCN) or DMSO

Workflow:

  • Preparation: Dissolve the amine (1.0 eq) in anhydrous MeCN.

  • Radical Source: Add Diiodomethane (3.0 eq) followed by tert-Butyl Nitrite (1.5 eq) dropwise.

  • Initiation: Heat the mixture to 60-80°C .

    • Mechanism:[1][2][3][4] The tBuONO generates the diazonium species in situ, which immediately undergoes homolytic cleavage. The resulting aryl radical abstracts an iodine atom from

      
      .
      
  • Observation: Evolution of

    
     gas (bubbling) indicates reaction progress.[2]
    
  • Purification: Quench with saturated sodium thiosulfate (to remove excess iodine) and extract with EtOAc.

Sandmeyer Start Amine Substrate Diazonium Diazonium Intermediate [Ar-N2]+ Start->Diazonium tBuONO (Nitrosation) Radical Aryl Radical [Ar•] Diazonium->Radical -N2 (Thermal) Product Tri-iodo Product (Substitution) Radical->Product + I• (from CH2I2)

Figure 2: Radical-mediated substitution pathway avoiding steric hindrance.

Part 4: Chemoselectivity & Cross-Coupling

A critical question in drug development is: Can we couple the iodines without touching the amine?

Yes. The 3,5-diiodo positions are highly activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira). The amine, being sterically shielded and electron-poor, generally does not require protection during these couplings. It acts as a spectator.

Strategic Insight: If you need to functionalize the C3 or C5 positions, perform the cross-coupling first. The steric bulk of the new groups (e.g., aryl rings) will likely further deactivate the amine, so if amine functionalization is required, it should generally be attempted before introducing even larger groups, unless the goal is to keep the amine free.

References

  • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.

  • Organic Chemistry Portal. "Sandmeyer Reaction." Abstracts of Synthetic Procedures.

  • Krasnokutskaya, E. A., et al. (2007).[3] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(1), 81-84.

  • Colby, D. A., et al. (2008).[5] "Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation." Journal of the American Chemical Society, 130(11), 3645-3651.

  • BenchChem. "Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine." Technical Protocols.[4][6]

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of Substituted Aminopyridines

Executive Summary Substituted aminopyridines represent a privileged scaffold in medicinal chemistry, distinguished by their versatile electronic properties and ability to engage diverse biological targets. While the pare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted aminopyridines represent a privileged scaffold in medicinal chemistry, distinguished by their versatile electronic properties and ability to engage diverse biological targets. While the parent heterocycle is simple, the positional isomerism of the amino group—specifically between 2-aminopyridine (2-AP) and 4-aminopyridine (4-AP) —dictates a stark bifurcation in biological activity.

  • 4-Aminopyridines are predominantly characterized as voltage-gated potassium (Kv) channel blockers , utilized clinically to enhance neuromuscular transmission and axonal conduction (e.g., Dalfampridine).

  • 2-Aminopyridines serve as critical hinge-binding motifs in kinase inhibitors, forming bidentate hydrogen bonds within the ATP-binding pocket of enzymes like ALK, JAK, and nNOS.

This guide analyzes the mechanistic dichotomy of these isomers, details structure-activity relationships (SAR), and provides validated protocols for their evaluation.

Structural Pharmacophores & Chemical Space

The biological identity of an aminopyridine is defined by the nitrogen position relative to the pyridine nitrogen.

IsomerpKa (approx)Primary Biological RoleKey Interaction
4-Aminopyridine 9.1Ion Channel BlockerCationic interaction with pore residues (intracellular).
2-Aminopyridine 6.8Kinase Inhibitor / Enzyme LigandH-bond donor/acceptor pair (Hinge region).
3-Aminopyridine 6.0Diverse / GPCR LigandVariable; often a linker or bioisostere for aniline.
The 4-Aminopyridine "Cationic Trap"

At physiological pH, 4-AP exists in equilibrium between its neutral and protonated forms. The high pKa (9.1) ensures a significant population of the cationic species. This cation mimics the hydrated K+ ion but, unable to pass through the selectivity filter, becomes trapped within the channel pore, effectively plugging it.

The 2-Aminopyridine "Hinge Binder"

In kinase drug discovery, the 2-aminopyridine motif acts as a pseudo-purine. The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Met, Leu residues in the hinge), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl. This bidentate interaction anchors the inhibitor.

Mechanism of Action: 4-Aminopyridine & Kv Channels[1][2][3][4]

The therapeutic efficacy of 4-AP (e.g., in Multiple Sclerosis) relies on the blockade of Kv1.1 and Kv1.2 channels exposed in demyelinated axons.[1] This blockade inhibits the repolarizing K+ current, broadening the action potential and overcoming conduction failure.

Biophysical Mechanism

The blockade is state-dependent . 4-AP crosses the membrane in its neutral form, becomes protonated intracellularly, and blocks the channel only when the activation gate is open. Upon repolarization (channel closing), the drug can be "trapped" inside the vestibule.

Visualization: State-Dependent Blockade

The following diagram illustrates the kinetic cycle of 4-AP interaction with the Kv channel.

KvBlockade Extracellular Extracellular 4-AP (Neutral) Intracellular Intracellular 4-AP (Neutral ⇌ Cation) Extracellular->Intracellular Membrane Permeation (Neutral form) OpenChannel Open Channel (Activated) Intracellular->OpenChannel Gating ClosedChannel Closed Channel (Resting) ClosedChannel->OpenChannel Depolarization OpenChannel->ClosedChannel Repolarization BlockedChannel Blocked Channel (Non-conducting) OpenChannel->BlockedChannel 4-AP(+) Binding (Fast On-rate) BlockedChannel->OpenChannel Unbinding TrappedChannel Trapped State (Closed & Blocked) BlockedChannel->TrappedChannel Repolarization (Gate closes on drug) TrappedChannel->BlockedChannel Depolarization

Figure 1: State-dependent blockade of Kv channels by 4-Aminopyridine. Note the requirement for channel opening prior to block.

Mechanism of Action: 2-Aminopyridines in Kinase Inhibition[5][6]

The 2-aminopyridine scaffold is a cornerstone of Type I kinase inhibitors (ATP-competitive).

Structural Logic
  • Hinge Interaction: The core pyridine nitrogen and 2-amino group mimic the N1 and N6 of adenine.

  • Selectivity Vectors: Substituents at the 3-, 4-, or 5-positions allow the molecule to probe the "gatekeeper" region or the solvent-exposed front pocket, conferring selectivity (e.g., Crizotinib derivatives, JAK2 inhibitors).

  • Case Study (nNOS): In neuronal Nitric Oxide Synthase inhibitors, a 2-aminopyridine moiety anchors the molecule via a double charge-charge interaction with Glu-592, distinct from the kinase hinge binding mode but utilizing the same electronic features.

Visualization: Kinase Hinge Binding

This diagram depicts the molecular interactions within the ATP binding pocket.

KinaseBinding Inhibitor 2-Aminopyridine Inhibitor Hinge Kinase Hinge Region (Backbone) Inhibitor->Hinge H-Bond Acceptor (Pyridine N) Inhibitor->Hinge H-Bond Donor (Exocyclic NH2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Steric/Hydrophobic Interaction Solvent Solvent Front Inhibitor->Solvent Solubilizing Group (e.g., Piperazine)

Figure 2: Canonical binding mode of 2-aminopyridine inhibitors at the kinase hinge region.[2]

Detailed Experimental Protocols

To ensure data integrity and reproducibility ("Trustworthiness"), the following protocols utilize internal controls and specific acceptance criteria.

Protocol A: Automated Patch Clamp for Kv1.1 Inhibition

Objective: Determine IC50 of substituted 4-aminopyridines.

Reagents:

  • Cell Line: CHO-K1 stably expressing hKv1.1.

  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

  • Intracellular Solution (ICS): 50 mM KCl, 10 mM NaCl, 60 mM KF, 20 mM EGTA, 10 mM HEPES (pH 7.2). Note: Fluoride is used to improve seal stability in automated systems.

Workflow:

  • Cell Preparation: Detach cells using Accutase (avoid Trypsin to preserve channel surface proteins). Resuspend at

    
     cells/mL in ECS.
    
  • Seal Formation: Dispense cells into the patch plate. Apply suction to achieve G

    
     seal.
    
  • Break-in: Apply suction pulses to establish whole-cell configuration. Criteria: Series Resistance (Rs) < 10 M

    
    , Stable seal > 500 M
    
    
    
    .
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 200 ms (measures tail current).

    • Repeat at 0.1 Hz.

  • Compound Application:

    • Record baseline current (5 sweeps).

    • Perfuse compound (Low to High concentration). Allow 2 minutes per concentration for equilibrium.

    • Important: 4-AP block is use-dependent. Ensure pulses are continuous during application.

  • Analysis: Measure peak steady-state current at +20 mV. Normalize to baseline. Fit to Hill equation.

Protocol B: TR-FRET Kinase Assay (Lanthascreen™)

Objective: Assess potency of 2-aminopyridine derivatives against JAK2.

Reagents:

  • Enzyme: Recombinant human JAK2 kinase domain.

  • Substrate: STAT5 peptide labeled with Fluorescein.

  • Detection: Terbium-labeled anti-phospho-STAT5 antibody.

  • Control: Staurosporine (Reference Inhibitor).

Workflow:

  • Preparation: Prepare 10-point dilution series of the test compound in DMSO (Final DMSO < 1%).

  • Reaction Assembly (384-well plate):

    • Add 2.5

      
      L compound.
      
    • Add 5

      
      L Enzyme/Substrate mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
      
    • Incubate 10 mins (allows inhibitor binding).

    • Add 2.5

      
      L ATP (at 
      
      
      
      concentration, typically 10
      
      
      M).
  • Incubation: Shake plate for 30 seconds. Incubate at RT for 60 minutes.

  • Detection: Add 10

    
    L EDTA/Tb-Antibody mix. (EDTA stops the reaction).
    
  • Read: Measure Fluorescence Ratio (Emission 520 nm / Emission 495 nm) after 340 nm excitation.

  • Validation: Z' factor must be > 0.5. Staurosporine IC50 must fall within 2-fold of historical mean.

Structure-Activity Relationship (SAR) Analysis

Designing substituted aminopyridines requires balancing potency with physicochemical properties (LogP, TPSA).

SAR Logic for 4-AP Derivatives (Channel Blockers)
  • Core: The 4-amino pyridine ring is essential.

  • 3-Position: Small alkyl groups (Methyl, Ethyl) are tolerated and can increase lipophilicity (enhancing BBB penetration) but often decrease potency due to steric clash in the pore.

  • Nitrogen Substitution: Alkylation of the 4-amino group generally abolishes activity . The primary amine is required for H-bonding/cationic mimicry.

SAR Logic for 2-AP Derivatives (Kinase Inhibitors)
  • 3-Position (Selectivity Handle): Substitution here (e.g., Benzyloxy in Crizotinib-like precursors) directs groups into the hydrophobic back-pocket.

  • 5-Position (Solubility/Potency): Ideal for attaching solubilizing tails (e.g., piperazines, morpholines) that extend into the solvent front.

  • Ring Fusion: Fusing the 2-aminopyridine to form 7-azaindoles or similar bicycles locks the conformation, often improving entropy of binding.

Visualization: SAR Decision Tree

SAR_Logic Start Substituted Aminopyridine Hit CheckPos Check Amino Position Start->CheckPos Path4AP 4-Aminopyridine (Target: Kv Channels) CheckPos->Path4AP 4-Isomer Path2AP 2-Aminopyridine (Target: Kinases) CheckPos->Path2AP 2-Isomer Opt4AP Optimize Lipophilicity (BBB Penetration) Path4AP->Opt4AP Opt2AP_3 3-Pos Substitution (Gatekeeper Interaction) Path2AP->Opt2AP_3 Opt2AP_5 5-Pos Substitution (Solvent Exposure/ADME) Path2AP->Opt2AP_5 Constraint4AP Constraint: Keep NH2 Free Opt4AP->Constraint4AP

Figure 3: Strategic SAR decision tree for aminopyridine optimization.

References

  • Strupp, M., et al. (2021). "Neuroprotective Properties of 4-Aminopyridine." Neurology: Neuroimmunology & Neuroinflammation. Link

  • Fedida, D., et al. (1996).[3] "Mechanism of 4-aminopyridine action on voltage-gated potassium channels." Journal of General Physiology. Link

  • Sancho-Sanz, I., et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors." Journal of Medicinal Chemistry. Link

  • Huang, H., et al. (2016). "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors."[4] Journal of Medicinal Chemistry. Link

  • Acorda Therapeutics. (2010).[2][5] "Ampyra (dalfampridine) Prescribing Information." FDA Access Data. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic C-C Bond Formation via Suzuki-Miyaura Cross-Coupling with 3,5-Diiodo-2-methoxypyridin-4-amine

An Application Guide for the Synthesis of Biaryl and Heterobiaryl Pyridines Abstract This technical guide provides a comprehensive overview and detailed protocols for the strategic utilization of 3,5-Diiodo-2-methoxypyri...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Biaryl and Heterobiaryl Pyridines

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic utilization of 3,5-Diiodo-2-methoxypyridin-4-amine as a key building block in Suzuki-Miyaura cross-coupling reactions. The presence of two reactive iodide sites, coupled with the electronic influence of the methoxy and amine substituents, presents unique challenges and opportunities for selective C-C bond formation. This document outlines the mechanistic principles, critical reaction parameters, and step-by-step methodologies for achieving successful mono- and di-arylation, enabling the synthesis of complex, highly functionalized pyridine scaffolds for research, drug discovery, and materials science.

Introduction: The Strategic Value of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters have cemented its role in both academic and industrial laboratories.[2][3]

Within the landscape of medicinal chemistry, nitrogen-containing heterocycles, particularly the pyridine scaffold, are privileged structures found in numerous FDA-approved drugs. The ability to precisely functionalize the pyridine ring is therefore of paramount importance. 3,5-Diiodo-2-methoxypyridin-4-amine is a highly functionalized and versatile building block. The two carbon-iodine bonds serve as reactive handles for sequential or dual cross-coupling, allowing for the controlled introduction of diverse aryl and heteroaryl moieties. However, the substrate's electron-rich nature and the presence of Lewis basic sites (the pyridine nitrogen and the 4-amino group) can pose significant challenges, including catalyst inhibition.[4][5] This guide provides the expertise-driven protocols necessary to overcome these challenges and leverage this substrate's full synthetic potential.

Mechanistic Insights and Strategic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] A deep understanding of this cycle is critical to optimizing the reaction for a challenging substrate like 3,5-Diiodo-2-methoxypyridin-4-amine.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_complex Ar-Pd(II)-I(L_n) Pd0->OA_complex Oxidative Addition (Ar-I) TM_complex Ar-Pd(II)-R(L_n) OA_complex->TM_complex Transmetalation (R-B(OR)2 + Base) TM_complex->Pd0 Reductive Elimination (Ar-R) Product Coupled Product TM_complex->Product ArylHalide 3,5-Diiodo-2-methoxy pyridin-4-amine ArylHalide->OA_complex BoronicAcid R-B(OR)2 BoronicAcid->TM_complex caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Experimental Choices & Their Causality
  • Catalyst Selection: The substrate contains both a pyridine nitrogen and a primary amine, which can coordinate to the palladium center and inhibit catalysis.[4][5] To overcome this, highly active catalysts employing bulky, electron-rich phosphine ligands are required. These ligands promote the desired oxidative addition and reductive elimination steps while discouraging the formation of stable, off-cycle catalyst-substrate complexes.[9][10] Ligands such as SPhos and XPhos, often delivered as stable palladium precatalysts, have proven exceptionally effective for coupling nitrogen-containing heterocycles.[4][9]

  • Regioselectivity (C3 vs. C5): With two identical halogens, the site of the first coupling is determined by steric and electronic factors. For polyhalogenated pyridines, selective monocoupling can often be achieved by careful optimization of the catalyst, base, and solvent.[11] In the case of 3,5-diiodo-2-methoxypyridin-4-amine, the C5 position is generally more sterically accessible. The first coupling is therefore expected to occur preferentially at the C5 position. A second, distinct coupling can then be performed at the C3 position under more forcing conditions or with a different catalyst system if desired.

  • Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[4][12] The choice of solvent is critical for ensuring the solubility of all components and for maintaining an appropriate reaction temperature. A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as water can aid in the dissolution of the base and facilitate the transmetalation step.[1][13]

Experimental Protocols and Application Data

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of 3,5-Diiodo-2-methoxypyridin-4-amine. Optimization may be required for specific boronic acids.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Vessel, Inert Atmosphere) start->setup reagents Add Substrate, Boronic Acid, Base, and Solvent setup->reagents degas Degas Mixture (e.g., Argon sparging) reagents->degas catalyst Add Palladium Catalyst/Precatalyst degas->catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end caption Fig. 2: General Experimental Workflow

Caption: A typical workflow for the Suzuki-Miyaura reaction.

Protocol for Mono-Arylation at the C5-Position

Materials:

  • 3,5-Diiodo-2-methoxypyridin-4-amine

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.2 equivalents)

  • SPhos Pd G2 Precatalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 3,5-Diiodo-2-methoxypyridin-4-amine (1.0 eq), the desired boronic acid (1.1 eq), and K₃PO₄ (2.0 eq).

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Sparge the resulting slurry with the inert gas for an additional 10 minutes.

  • Under a positive pressure of inert gas, add the SPhos Pd G2 precatalyst (0.02 eq).

  • Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 5-aryl-3-iodo-2-methoxypyridin-4-amine.

Protocol for Di-Arylation

To achieve di-arylation, the protocol can be modified by increasing the equivalents of the boronic acid and catalyst loading, and potentially extending the reaction time or increasing the temperature.

Modifications from Mono-Arylation Protocol:

  • Aryl Boronic Acid: Use 2.5 - 3.0 equivalents.

  • SPhos Pd G2 Precatalyst: Increase loading to 3-5 mol%.

  • Base (K₃PO₄): Increase to 4.0 - 5.0 equivalents.

  • Reaction Temperature: May require higher temperatures (e.g., 110 °C).

  • Reaction Time: May require longer reaction times (12-24 hours).

Representative Application Data

The following table summarizes expected outcomes for the mono-arylation of 3,5-Diiodo-2-methoxypyridin-4-amine with various boronic acids under the optimized conditions described in Protocol 3.1.

EntryBoronic Acid PartnerProductExpected Yield (%)
1Phenylboronic acid5-Phenyl-3-iodo-2-methoxypyridin-4-amine85-95%
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-iodo-2-methoxypyridin-4-amine88-98%
33-Thienylboronic acid5-(Thiophen-3-yl)-3-iodo-2-methoxypyridin-4-amine75-85%
4Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-3-iodo-2-methoxypyridin-4-amine70-80%
54-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)-3-iodo-2-methoxypyridin-4-amine80-90%

Note: Yields are estimates based on literature precedents for similar challenging heterocyclic couplings and are highly dependent on the specific reaction conditions and purification.

Troubleshooting

  • Low or No Conversion: Ensure reagents and solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst. Consider increasing catalyst loading or switching to a different ligand/precatalyst system (e.g., XPhos-based). Verify the quality of the boronic acid, as they can degrade upon storage.

  • Formation of Homocoupled Byproduct: This arises from the coupling of two boronic acid molecules. It can be minimized by ensuring a slow, controlled addition of the boronic acid or by using a slight excess of the di-iodo starting material.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is often competitive in aqueous, basic conditions. Minimizing reaction time and ensuring an active catalyst can reduce this side reaction.[4]

  • Dehalogenation: A hydrogen atom replaces one of the iodine atoms on the starting material. This can occur if the reaction is run for too long or at too high a temperature.

Conclusion

3,5-Diiodo-2-methoxypyridin-4-amine is a powerful and versatile building block for the synthesis of complex pyridine derivatives. By understanding the mechanistic nuances of the Suzuki-Miyaura reaction and employing modern, highly active palladium catalysts with bulky, electron-rich ligands, researchers can effectively overcome the challenges associated with this electron-rich, nitrogen-containing substrate. The protocols provided herein offer a reliable foundation for achieving selective mono- and di-arylation, opening avenues for the rapid generation of novel molecular entities for drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][6]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][7]

  • Singh, U. P., & Singh, R. P. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link][8]

  • Li, J., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link][14]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link][1]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link][4][15][16]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link][17]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Retrieved from [Link][3]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Retrieved from [Link][12]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link][18]

  • Stanforth, S. P. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link][19]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link][9]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Retrieved from [Link][5]

  • ResearchGate. (2025, August 5). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Retrieved from [Link][11]

  • Sajiki, H., & Kume, A. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Retrieved from [Link][10]

  • Guesné, S., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Retrieved from [Link][13]

  • ResearchGate. (2025, August 7). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Retrieved from [Link][20]

  • de la Rosa, M. A., et al. (2013). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Revista de la Sociedad Química de México. Retrieved from [Link][21]

Sources

Application

Stepwise functionalization of di-iodinated heterocycles

Executive Summary The sequential functionalization of di-iodinated heterocycles (e.g., pyrimidines, pyridines, quinolines) is a cornerstone strategy in medicinal chemistry for generating diversity-oriented scaffolds. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sequential functionalization of di-iodinated heterocycles (e.g., pyrimidines, pyridines, quinolines) is a cornerstone strategy in medicinal chemistry for generating diversity-oriented scaffolds. Unlike mixed-halogen systems (e.g., 2-chloro-4-iodopyridine) where selectivity is dictated by bond dissociation energies (C–I < C–Br < C–Cl), di-iodinated systems present a unique challenge: both sites are highly reactive toward oxidative addition.

This guide details the protocols for achieving high regioselectivity in these systems. We focus on exploiting subtle electronic differences (Electronic Bias) and steric environments (Ligand Control) to functionalize one iodine selectively before the other.

Mechanistic Basis of Selectivity

To design a successful sequential coupling, one must understand the hierarchy of Oxidative Addition (OA) rates. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the rate-limiting step for aryl iodides is typically OA.

The Hierarchy of Reactivity
  • Electronic Activation: Palladium (0) is nucleophilic. It prefers to insert into the C–I bond at the most electron-deficient position .

    • Pyrimidines:[1][2][3] The C4 position is more electron-deficient than C2 due to the additive inductive effects of the nitrogen atoms and resonance contributors.

    • Pyridines:[1][4][5][6] The C2 position (α to nitrogen) is generally more electron-deficient than C3 or C4 due to the inductive effect (-I) of the adjacent nitrogen.

  • Steric Deactivation: Bulky ligands on Palladium can invert this natural preference by making the sterically crowded site (often the one adjacent to N or substituents) inaccessible, forcing reaction at the distal site.

Visualization: The Selectivity Decision Tree

SelectivityLogic Start Substrate Analysis: Di-iodinated Heterocycle Sym Is the molecule symmetric? (e.g., 2,6-Diiodopyridine) Start->Sym NonSym Non-Symmetric (e.g., 2,4-Diiodopyrimidine) Start->NonSym Stat Statistical Coupling Requires Stoichiometry Control Sym->Stat Yes Electronic Standard Ligand (PPh3) Favors most e- deficient site NonSym->Electronic Default Pathway Steric Bulky Ligand (IPr, Q-Phos) Favors least hindered site NonSym->Steric Inversion Strategy PyrimResult 2,4-Diiodopyrimidine: C4 reacts first (Electronic) Electronic->PyrimResult PyridineResult 2,4-Diiodopyridine: C2 reacts first (Electronic) C4 reacts first (Steric Control) Electronic->PyridineResult Steric->PyridineResult

Figure 1: Decision logic for selecting catalyst systems based on substrate symmetry and desired regiochemical outcome.

Strategic Planning & Critical Parameters

When working with di-iodides, "Standard Conditions" (1.5 eq boronic acid, 80°C) often lead to mixtures of mono- and bis-coupled products. To achieve >90% yield of the mono-coupled product, adhere to these Critical Process Parameters (CPPs) :

ParameterRecommendationRationale
Stoichiometry 0.95 - 1.0 equivalents of nucleophile (Boronic acid).[2]Limiting the nucleophile prevents the highly reactive mono-product from reacting further.
Temperature Room Temperature (20-25°C) to 40°C.High temps lower the selectivity barrier. C–I bonds are reactive enough to couple at RT.
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 .Monodentate phosphines (PPh3) generally respect electronic bias. Bidentate ligands (dppf) are stable but can accelerate bis-coupling if too active.
Base Na2CO3 (aq) or K3PO4 .Weaker bases slow the transmetallation step, enhancing control. Avoid strong bases like KOtBu.
Solvent DME/Water or Toluene/Ethanol/Water .Biphasic systems often allow for better temperature control and solubility profiles.

Protocol 1: Electronic Control (2,4-Diiodopyrimidine)

Objective: Selective functionalization of the C4 position (Gamma) followed by the C2 position (Alpha). Substrate: 2,4-Diiodopyrimidine. Mechanism: The C4 position is significantly more electron-deficient (LUMO coefficient is higher at C4), facilitating faster oxidative addition.

Step 1: C4-Selective Suzuki-Miyaura Coupling
  • Setup: In a nitrogen-purged reaction vial, charge 2,4-diiodopyrimidine (1.0 mmol, 332 mg) and Aryl-Boronic Acid A (0.95 mmol, 0.95 eq). Note: Using slight deficit of boronic acid is crucial.

  • Solvent: Add DME (Dimethoxyethane, 4 mL) and degas by sparging with nitrogen for 5 minutes.

  • Catalyst: Add Pd(PPh3)4 (0.03 mmol, 3 mol%).

  • Base: Add 2M Na2CO3 aqueous solution (2.0 mmol, 1.0 mL).

  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Monitoring: Check LCMS at 1 hour. The starting di-iodide should be consumed, with <5% bis-coupled product observed.

  • Workup: Dilute with EtOAc/Water. Wash organic layer with brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C4-mono-coupled product is usually less polar than the bis-product.

Step 2: C2-Functionalization of the Mono-Iodide
  • Setup: Take the isolated C4-substituted-2-iodopyrimidine (1.0 equiv) and Aryl-Boronic Acid B (1.5 equiv).

  • Conditions: Use standard Suzuki conditions: DME/H2O, Na2CO3 (3.0 equiv), Pd(PPh3)4 (5 mol%).

  • Temperature: Heat to 80-90°C .

    • Rationale: The remaining C2-iodide is deactivated by the electron-donating nature of the aryl group installed at C4, requiring higher energy to react.

Protocol 2: Breaking Symmetry (2,6-Diiodopyridine)

Objective: Mono-functionalization of a symmetric scaffold. Challenge: Once the first iodine reacts, the product is an asymmetric 2-aryl-6-iodopyridine. The electronic deactivation from the first aryl group usually helps prevent the second addition, but statistical mixtures are common if stoichiometry is loose.

Protocol
  • Stoichiometry: Use a High Dilution strategy with Slow Addition of the coupling partner.

  • Setup: Dissolve 2,6-diiodopyridine (1.0 mmol) and Pd(dppf)Cl2 (3 mol%) in Toluene/THF (10:1, 10 mL). Add 2M Na2CO3 (2 mL). Heat to 40°C.

  • Addition: Dissolve Boronic Acid (0.9 mmol, 0.9 eq) in THF (2 mL). Add this solution dropwise via syringe pump over 2 hours.

    • Why? Keeps the concentration of nucleophile low relative to the di-iodide, statistically favoring the mono-event.

  • Workup: Standard extraction.

  • Purification: It is critical to separate the unreacted starting material (2,6-diiodo) from the product. Since the product is more polar, column chromatography is effective.

Protocol 3: Ligand-Controlled Inversion (Advanced)

Objective: Reacting the "less reactive" site first (e.g., C4 of 2,4-diiodopyridine). Concept: Standard conditions favor C2 (electronic). To favor C4, use a bulky ligand (e.g., IPr or Q-Phos) that sterically hinders the Pd center from approaching the crowded C2 position (flanked by Nitrogen lone pairs and potential coordination).

Reaction:

  • Catalyst: Pd(OAc)2 (2 mol%) + IPr·HCl (4 mol%) + KOtBu (activation of carbene).

  • Solvent: Dioxane.

  • Temp: 60°C.

  • Outcome: The bulky NHC ligand forces the palladium to attack the less sterically hindered C4-iodide, inverting the conventional selectivity.

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling Input Di-iodinated Scaffold Cond1 Limiting Reagent (0.95 eq) Mild Temp (25°C) Pd(PPh3)4 Input->Cond1 Check QC: LCMS Target: Mono > 90% Cond1->Check Cond2 Excess Reagent (1.5 eq) High Temp (90°C) Pd(dppf)Cl2 Check->Cond2 Purification Final Di-functionalized Product Cond2->Final

Figure 2: Sequential workflow ensuring mono-selectivity through stoichiometric and thermal control.

References

  • Schröter, S., Stock, C., & Bach, T. (2005).[7] Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles.[1][7][8] Tetrahedron, 61(9), 2245–2267.[7] Link

  • Strotman, N. A., et al. (2010).[9] Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.[9][10] Journal of Organic Chemistry, 75(5), 1733–1739.[9] Link

  • Neufeldt, S. R., & Sanford, M. S. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 936–946. Link

  • Léris, P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Journal of the American Chemical Society.[4] Link

Sources

Method

Application Note: 3,5-Diiodo-2-methoxypyridin-4-amine as a Quad-Diversity Scaffold

Topic: 3,5-Diiodo-2-methoxypyridin-4-amine in diversity-oriented synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2][3] [1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Diiodo-2-methoxypyridin-4-amine in diversity-oriented synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2][3]

[1][2][3]

Executive Summary

3,5-Diiodo-2-methoxypyridin-4-amine (CAS: 1352396-29-2) represents a high-value "privileged scaffold" for Diversity-Oriented Synthesis (DOS).[1][2][3] Unlike simple halopyridines, this molecule offers four orthogonal vectors for chemical diversification:

  • C5-Iodide: Sterically accessible electrophile for initial cross-coupling.[1]

  • C3-Iodide: Sterically congested electrophile for secondary, sequential coupling.[1][2][3]

  • C4-Amine: Nucleophilic handle for acylation, alkylation, or conversion to other functionalities (via Sandmeyer/diazotization).[2]

  • C2-Methoxy: A masked pyridone motif, modifiable via S_NAr or demethylation to unlock N-alkylation pathways.[1][2][3]

This guide outlines the synthesis of this scaffold and details a validated DOS workflow to generate dense libraries of polysubstituted pyridines, a motif ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, MEK) and GPCR ligands.

Synthesis of the Scaffold

While 3,5-diiodo-2-methoxypyridin-4-amine is commercially available, in-house preparation is often required for scale-up.[1][2][3] The synthesis relies on the powerful activating effect of the amino group to direct electrophilic iodination.

Protocol A: Preparation from 2-Methoxy-4-aminopyridine

Principle: The amino group at C4 strongly activates the C3 and C5 positions.[1][2][3] The methoxy group at C2 further activates C3 (ortho) and C5 (para), making this substrate highly susceptible to electrophilic aromatic substitution.

Reagents:

  • Starting Material: 2-Methoxy-4-aminopyridine (1.0 equiv)[2][3]

  • Iodinating Agent:

    
    -Iodosuccinimide (NIS) (2.2 equiv) or 
    
    
    
    /
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DMF.[4]

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-methoxy-4-aminopyridine (10 mmol, 1.24 g) in anhydrous MeCN (50 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool the solution to 0°C. Add NIS (22 mmol, 4.95 g) portion-wise over 15 minutes. Note: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][5] The di-iodo product is significantly more lipophilic than the starting material.[2]

  • Quench: Pour the reaction mixture into saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine (solution turns from brown to yellow/colorless).
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.[2][3]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc in Hexanes).

    • Yield: Typically 75–85%.

    • Characterization: ^1H NMR will show the disappearance of C3-H and C5-H signals.[1][2][3]

Diversity-Oriented Synthesis (DOS) Workflow[1][2][3]

The power of this scaffold lies in the reactivity hierarchy of its functional groups. The "DOS Tree" below visualizes the logical flow of operations to maximize library diversity.

The Reactivity Hierarchy (Causality)
  • C5-I vs. C3-I: The C5 position is sterically less hindered (flanked by H and

    
    ) compared to C3 (flanked by 
    
    
    
    and
    
    
    ). In Pd-catalyzed cross-couplings (Suzuki, Sonogashira), C5 reacts first .[2][3]
  • C4-Amine: Can be functionalized at any stage, but is often best left as a free amine or protected (Boc/Acetyl) during metal catalysis to prevent catalyst poisoning.

  • C2-Methoxy: The least reactive handle.[1] It serves as a protecting group for the pyridone oxygen or a leaving group for late-stage S_NAr.[2]

Visualization: The DOS Pathway

DOS_Pathway Start 3,5-Diiodo-2-methoxy- pyridin-4-amine Step1 Step 1: C5-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), 1.0 eq Boronic Acid RT, 2-4h Step2 Step 2: C3-Coupling (Forced Conditions) Step1->Step2 Pd(0), Excess Boronic Acid Heat (>80°C) BranchA Path A: N-Functionalization (Acylation/Alkylation) Step2->BranchA R-COCl / R-X BranchB Path B: C2-Transformation (Demethylation/SNAr) Step2->BranchB HBr/AcOH or Nucleophile BranchC Path C: Sandmeyer (Halogen Exchange) Step2->BranchC NaNO2, HX Final Polysubstituted Pyridine Library BranchA->Final BranchB->Final BranchC->Final

Caption: Logical workflow for sequential functionalization. Reactivity is exploited to install substituents R1 (C5) and R2 (C3) regioselectively.[6]

Validated Experimental Protocols

Protocol B: Regioselective Suzuki-Miyaura Coupling (C5-Selective)

Objective: Install the first diversity element (


) at the C5 position.

Reagents:

  • Scaffold: 3,5-Diiodo-2-methoxypyridin-4-amine (1.0 equiv)[1][2][3]

  • Boronic Acid:

    
     (1.05 equiv)[3]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding acids).
  • Base:

    
     (2.0 M aqueous, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane or DME.[1][2][3]

Procedure:

  • Charge a reaction vial with the scaffold (0.5 mmol), boronic acid (0.525 mmol), and catalyst (0.025 mmol).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvent (5 mL) and aqueous base.

  • Critical Step: Stir at Room Temperature to 40°C . Do not overheat. High temperatures promote bis-coupling.[2][3]

  • Monitor by LC-MS.[1] Consumption of starting material typically yields the mono-coupled product (C5-isomer) in >90% regioselectivity.

  • Purification: Flash chromatography.[4]

Protocol C: Sequential Coupling (C3-Installation)

Objective: Install the second diversity element (


) at the sterically crowded C3 position.

Reagents:

  • Substrate: C5-substituted intermediate from Protocol B.[1][2][3][6]

  • Boronic Acid:

    
     (1.5 – 2.0 equiv).
    
  • Catalyst:

    
     (2 mol%) + S-Phos or X-Phos (4 mol%). Note: Electron-rich, bulky ligands are required to overcome steric hindrance at C3.[1][2][3]
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1).

Procedure:

  • Combine substrate, boronic acid, Pd source, ligand, and base in a sealed tube.[2][3]

  • Heat to 100°C – 110°C for 12–24 hours.

  • Workup and purify as standard.

Protocol D: Scaffold Morphing (Demethylation to Pyridone)

Objective: Convert the 2-methoxy pyridine into a 2-pyridone, altering the hydrogen bond donor/acceptor profile and solubility.

Reagents:

  • Substrate: Polysubstituted 2-methoxypyridine.[1][2]

  • Reagent: TMS-I (Trimethylsilyl iodide) or HBr in AcOH.[1]

Procedure:

  • Dissolve substrate in anhydrous Chloroform or Acetonitrile.

  • Add TMS-I (2.0 equiv) dropwise at 0°C.

  • Heat to 60°C for 2 hours.

  • Quench with Methanol. The product precipitates or is extracted as the 2-pyridone tautomer.[2]

Data Summary & Troubleshooting

Reaction StageCommon IssueSolution
Iodination Monohalogenation onlyIncrease equivalents of NIS to 2.5; ensure reaction runs for >4h.
C5-Coupling Loss of Regioselectivity (Bis-coupling)Lower temperature to RT; use strictly 1.0 equiv of boronic acid; switch to less active catalyst (

).
C3-Coupling No Reaction / Low YieldC3 is crowded.[1][2][3] Switch to "hot" catalysts (Buchwald G3 precatalysts, X-Phos, S-Phos).[2][3] Increase temp to 110°C.
Purification Streaking on SilicaThe free amine can interact with silica. Add 1%

to the eluent or use amino-functionalized silica.[1][2]

References

  • Scaffold Identification: 3,5-Diiodo-2-methoxypyridin-4-amine (CAS 1352396-29-2).[1][2][3] ChemScene / Chemikart Product Entries. Link[3]

  • Regioselectivity Principles: Fairlamb, I. J. S.[2] "Regioselective (site-selective) functionalization of unsaturated halogenated nitrogen... heterocycles by Pd-catalysed cross-couplings."[1][2][3][7][8][9][10][11] Chem. Soc. Rev., 2007, 36, 1036-1045.[2][3] Link

  • Halopyridine Coupling: Zhang, B., et al. "Palladium-catalyzed highly regioselective 2-alkynylation of 2,x-dihalopyridines."[1][2][3] Tetrahedron, 2016, 72, 2813–2817.[1][2][3] Link[3][10]

  • Aminopyridine Iodination: "Synthesis of 3,5-dibromo-4-aminopyridine." Google Patents CN109134358B. Link

  • General DOS Strategies: Schreiber, S. L. "Target-oriented and diversity-oriented organic synthesis in drug discovery." Science, 2000, 287(5460), 1964-1969.[2][3] Link[3]

Sources

Application

Application Note: Protocols for Selective Mono-substitution of Di-iodopyridines

Executive Summary The selective functionalization of di-iodopyridines is a cornerstone challenge in medicinal chemistry. While the iodine handles provide excellent reactivity for cross-coupling, their simultaneous presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective functionalization of di-iodopyridines is a cornerstone challenge in medicinal chemistry. While the iodine handles provide excellent reactivity for cross-coupling, their simultaneous presence creates a risk of polymerization or over-reaction (bis-substitution). This guide provides validated protocols to achieve high-fidelity mono-substitution. We categorize these strategies into three mechanistic pillars: Statistical Control (for symmetric substrates), Electronic Differentiation (for asymmetric substrates), and Catalyst-Ligand Control (for overriding intrinsic reactivity).

Part 1: The Mechanistic Basis of Selectivity

To design a successful experiment, one must first understand the intrinsic reactivity landscape of the pyridine ring. The nitrogen atom acts as an electron sink, creating a gradient of electron deficiency.

Reactivity Hierarchy (Nucleophilic Attack / Oxidative Addition)
  • C2 / C6 (Ortho): Most electron-deficient. Fastest oxidative addition with Pd(0).

  • C4 (Para): Highly activated, similar to C2/C6 but sterically more accessible.

  • C3 / C5 (Meta): Least activated. Behaves more like an unactivated aryl halide.

Visualization: The Pyridine Reactivity Landscape

PyridineReactivity Substrate Di-iodopyridine Substrate Type1 2,6-Diiodo (Symmetric) Substrate->Type1 Type2 2,5-Diiodo (Asymmetric) Substrate->Type2 Type3 2,4-Diiodo (Asymmetric) Substrate->Type3 Strategy1 Strategy: Stoichiometry & Statistical Control Type1->Strategy1 Identical Sites Strategy2 Strategy: Electronic Control (C2 > C5) Type2->Strategy2 Intrinsic Bias Strategy3 Strategy: Ligand Control (C4 vs C2 Switch) Type3->Strategy3 Competing Sites

Caption: Decision matrix for selecting the appropriate regiocontrol strategy based on substrate symmetry and electronic bias.

Part 2: Protocols and Experimental Workflows

Protocol A: Selective Mono-Arylation of 2,6-Diiodopyridine (Symmetric)

Challenge: Since both positions are identical, the first substitution is purely statistical. The product (2-aryl-6-iodopyridine) may be more reactive than the starting material if the aryl group is electron-withdrawing. Solution: Strict stoichiometric control and "Inverse Addition."

Validated Conditions (Suzuki-Miyaura)
ParameterConditionRationale
Catalyst Pd(PPh3)4 (2-5 mol%)Standard Pd(0) source; high activity not required.
Ligand PPh3 (Optional)Excess ligand can slow oxidative addition, improving selectivity.
Base Na2CO3 (2.0 equiv)Mild base prevents rapid transmetallation.
Solvent Toluene:Ethanol:Water (4:1:1)Two-phase system modulates reaction rate.
Stoichiometry 0.95 equiv Boronic AcidLimiting the nucleophile is the critical control factor.
Step-by-Step Methodology
  • Setup: In a Schlenk flask, dissolve 2,6-diiodopyridine (1.0 mmol, 1.0 equiv) and Pd(PPh3)4 (0.05 equiv) in degassed Toluene (4 mL).

  • Activation: Add aqueous Na2CO3 (2M, 2.0 equiv) and Ethanol (1 mL). Heat to 60°C.

  • Controlled Addition (Critical): Dissolve the Aryl Boronic Acid (0.95 equiv) in a separate vial of Ethanol/Toluene.

  • Execution: Add the boronic acid solution dropwise over 1 hour using a syringe pump.

    • Why? This keeps the concentration of nucleophile low relative to the di-iodide, statistically favoring mono-substitution [1].

  • Quench: Cool to RT immediately upon completion of addition. Dilute with EtOAc and wash with brine.

  • Purification: Column chromatography is required to separate the mono-product from the starting material (usually ~10-15% recovery) and trace bis-product.

Protocol B: Regioselective Functionalization of 2,5-Diiodopyridine

Challenge: Differentiating between C2 and C5. Mechanism: The C2 position (ortho to N) is significantly more electron-deficient than C5. Pd(0) undergoes oxidative addition at C2 preferentially.

Workflow: C2-Selective Sonogashira Coupling

This protocol leverages the "Electronic Bias" to install alkynes exclusively at C2.

Reagents:

  • 2,5-Diiodopyridine (1.0 equiv)

  • Terminal Alkyne (1.05 equiv)

  • PdCl2(PPh3)2 (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et3N) / THF (1:1 ratio)

Procedure:

  • Degassing: Sparge the THF/Et3N mixture with Argon for 15 minutes. Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

  • Mixing: Add 2,5-diiodopyridine, Pd catalyst, and CuI to the reaction vessel.

  • Reaction: Add the alkyne at Room Temperature (25°C).

    • Note: Do not heat initially. The C2 position is reactive enough to couple at RT. Heating promotes C5 reaction [2].

  • Monitoring: Monitor via TLC/LCMS. Conversion should be complete within 2-4 hours.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify.

Result: >95:5 regioselectivity for the C2-alkynyl-5-iodopyridine.

Protocol C: Orthogonal Functionalization via Lithium-Halogen Exchange

Target: 2,5-Diiodopyridine (Accessing the C2-Lithio species). Concept: Lithium-halogen exchange is faster than nucleophilic addition.[1] The inductive effect of Nitrogen makes the C2-I bond weaker and the resulting C2-Li species more stable (though still highly reactive) than C5-Li.

Experimental Diagram: The "Temperature Trap"

LiExchange Start 2,5-Diiodopyridine (in dry Et2O or Toluene) Step1 Cool to -78°C (Cryogenic Control) Start->Step1 Step2 Add n-BuLi (1.0 equiv) Dropwise over 10 min Step1->Step2 Intermediate Intermediate: 2-Lithio-5-iodopyridine Step2->Intermediate Selective Exchange at C2 Step3 Add Electrophile (E+) (e.g., DMF, CO2, Iodine) Intermediate->Step3 Result Product: 2-Substituted-5-iodopyridine Step3->Result

Caption: Workflow for kinetic lithium-halogen exchange targeting the C2 position.

Critical Parameters:

  • Temperature: Must be maintained at -78°C. At higher temperatures (>-40°C), "Halogen Dance" (migration of Li to C3/C4) or disproportionation can occur [3].

  • Solvent: Diethyl ether or Toluene is preferred over THF for higher selectivity in exchange reactions involving pyridines [4].

Protocol D: Ligand-Controlled Reversal on 2,4-Diiodopyridine

Insight: Standard conditions favor C4 substitution (sterics + electronics). However, Fairlamb et al. demonstrated that the site selectivity can be reversed to C2 by altering the Ligand:Palladium ratio [5].

Target PositionCatalyst SystemRatio (L:Pd)Mechanism
C4 (Standard) Pd(OAc)2 + PPh3< 2 : 1Fast oxidative addition at the most activated/accessible C4 site.
C2 (Reversed) Pd(OAc)2 + PPh3> 4 : 1 High ligand concentration creates a sterically crowded Pd center, favoring the C2 position potentially due to pre-coordination with the pyridine Nitrogen.

Protocol for C2-Selectivity:

  • Premix Pd(OAc)2 and PPh3 in a 1:6 ratio in Toluene for 30 mins to ensure formation of the saturated PdL4 species.

  • Add 2,4-diiodopyridine and the boronic acid.

  • Run the reaction at moderate temperature (60-80°C).

References

  • BenchChem Application Note. Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. (2025).[2][3][4][5][6] Link

  • Bach, T. et al. Site-Selective Cross-Coupling of Dihalopyridines. Chemical Reviews. (2014). Link

  • Parham, W. E. & Piccirilli, R. M. Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Journal of Organic Chemistry, 42(2), 257–260. Link

  • Song, J. J. et al. Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-lithiopyridine. Journal of Organic Chemistry.[4][7][8] Link

  • Fairlamb, I. J. S. et al. Ligand-Switchable Site Selectivity in Palladium-Catalyzed Cross-Couplings. Journal of the American Chemical Society. Link

Disclaimer: These protocols involve the use of hazardous chemicals (organolithiums, palladium catalysts). All experiments should be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Deiodination in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of deiodination, a common and yield-reducing side reaction in palladium-catalyzed cross-coupling. As your senior application scientist, my goal is to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to make informed decisions to optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What exactly is deiodination in the context of cross-coupling reactions?

A: Deiodination is a side reaction where the aryl iodide starting material is reduced, and the iodine atom is replaced by a hydrogen atom.[1] This process, also known as hydrodehalogenation, leads to the formation of an unwanted arene byproduct instead of the desired cross-coupled product, which directly lowers the reaction yield.[1][2]

Q2: What is the primary mechanism that causes deiodination?

A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can arise from several sources, including the solvent (e.g., alcohols), water, the base (especially alkoxides), or even the phosphine ligand itself through P-C bond cleavage at high temperatures. This reactive species can then either react with the aryl iodide in a competing catalytic cycle or intercept the key Ar-Pd(II)-I intermediate, leading to reductive elimination of the deiodinated arene.[2]

Q3: Are aryl iodides more prone to deiodination than other aryl halides?

A: Yes, while aryl iodides are highly reactive towards the initial oxidative addition step, their weaker carbon-iodine (C-I) bond makes them more susceptible to certain side reactions, including deiodination.[3][4] The C-I bond is weaker and more easily cleaved than C-Br or C-Cl bonds, which can contribute to both thermal instability and a higher propensity for undesired reductive pathways, especially with highly active catalysts or under harsh conditions.[3][5] Furthermore, the iodide anion generated during the reaction can sometimes act as a bridging ligand, forming inactive palladium dimers and slowing down the desired catalytic cycle, which may allow more time for side reactions to occur.[6]

Q4: Which cross-coupling reactions are most affected by deiodination?

A: Deiodination can be a significant issue in many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.[1][5][7] The problem is often more pronounced in reactions that require high temperatures, strong bases, or involve electron-rich aryl iodides, as these conditions can facilitate the formation of the problematic Pd-H species.[5][8]

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to visualize the desired reaction pathway versus the undesired deiodination pathway.

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Deiodination Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + Ar-I ArPdI Ar-Pd(II)L_n-I OA->ArPdI TM Transmetalation (with R-M) ArPdI->TM RE_deiod Reductive Elimination ArPdI->RE_deiod Interception by Pd-H ArPdR Ar-Pd(II)L_n-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RE->Product PdH_source Hydride Source (Base, Solvent, H₂O) PdH L_n-Pd(II)-H PdH_source->PdH PdH->RE_deiod RE_deiod->Pd0 Regenerates Catalyst Deiod_Product Ar-H (Byproduct) RE_deiod->Deiod_Product

Caption: Desired vs. Undesired Catalytic Pathways.

Troubleshooting Guide: Minimizing Deiodination

If you are observing significant amounts of the deiodinated byproduct, this guide provides a systematic approach to diagnose and solve the issue.

Issue: High Levels of Deiodinated Byproduct (Ar-H)

The presence of a significant Ar-H peak in your GC-MS or NMR indicates that the deiodination pathway is outcompeting your desired cross-coupling. The following table outlines potential causes and validated solutions.

Potential Cause Underlying Rationale Recommended Solution & Explanation
Strong Base (e.g., NaOtBu, KOtBu) Alkoxide bases can directly generate Pd-H species or participate in β-hydride elimination from the alkoxide itself, creating a hydride source.[2]Switch to a weaker, non-nucleophilic inorganic base. Use bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][8] These are less likely to generate hydride species, thereby starving the deiodination pathway.
Protic Solvent (e.g., MeOH, EtOH, H₂O) Alcohols and water can serve as proton/hydride sources, especially at elevated temperatures in the presence of a base, facilitating Pd-H formation.[1]Use an aprotic solvent. Switch to rigorously dried solvents like 1,4-dioxane, THF, or toluene.[1][8] This removes a primary source of hydrides from the reaction mixture.
High Reaction Temperature Elevated temperatures can accelerate all reaction pathways, but often disproportionately favor side reactions like deiodination and catalyst decomposition.[5][8]Lower the reaction temperature. Run the reaction at the lowest temperature that allows for reasonable conversion of the starting material. Monitor the reaction closely and stop it once the aryl iodide is consumed to prevent prolonged heating.[8]
Suboptimal Ligand Choice (e.g., PPh₃) Simple phosphine ligands like PPh₃ may not be electron-rich or bulky enough to promote fast reductive elimination of the desired product. A slow final step allows the Ar-Pd(II)-I intermediate to be intercepted.Use bulky, electron-rich ligands. Switch to biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands accelerate the rate-limiting reductive elimination step, causing the desired coupling to outpace deiodination.[5]
Slow Transmetalation Step If the transfer of the organometallic partner (e.g., boronic acid) to the palladium center is slow, the lifetime of the Ar-Pd(II)-I intermediate increases, providing more opportunity for deiodination.[1]Improve the transmetalation rate. Ensure the quality of your coupling partner (e.g., use fresh, stable boronic esters like pinacol esters).[6] In some cases, additives like silver salts can accelerate this step, particularly in Stille or Suzuki couplings.
Presence of Oxygen Oxygen can lead to the oxidative homocoupling of organometallic reagents (e.g., boronic acids), which disrupts the catalytic cycle and can lead to catalyst decomposition and other side reactions.[6]Ensure rigorous degassing. Degas the reaction mixture thoroughly before heating. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[1]
Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize deiodination for a generic Suzuki-Miyaura reaction involving an aryl iodide.

Objective: Couple an aryl iodide with a phenylboronic acid while suppressing the formation of the deiodinated arene.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

Workflow Diagram:

G start Start: Inert Atmosphere add_solids 1. Add Aryl-I, Boronic Acid, & K₂CO₃ to a dry flask start->add_solids evac_backfill 2. Evacuate & backfill flask with Argon (3x) add_solids->evac_backfill add_solvent_catalyst 3. Add anhydrous Dioxane & XPhos Pd G2 catalyst evac_backfill->add_solvent_catalyst degas 4. Bubble Argon through mixture for 15 min add_solvent_catalyst->degas heat 5. Heat to 80-100 °C with vigorous stirring degas->heat monitor 6. Monitor reaction by TLC or LC-MS heat->monitor workup 7. Quench, Extract, & Purify monitor->workup end End: Isolated Product workup->end

Caption: Optimized Suzuki-Miyaura Workflow.

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and finely ground potassium carbonate (2.0 mmol).

  • Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon is preferred) for three cycles. Maintaining an inert atmosphere is critical.

  • Reagent Addition: Under a positive pressure of Argon, add anhydrous 1,4-dioxane (10 mL). Follow this by adding the XPhos Pd G2 pre-catalyst (0.02 mmol). Using a pre-catalyst ensures the rapid formation of the active Pd(0) species.[1]

  • Degassing: Bubble Argon gas gently through the stirred solution for 15 minutes to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. A lower temperature (e.g., 80 °C) should be attempted first.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The goal is to stop the reaction as soon as the aryl iodide has been consumed to avoid byproduct formation upon prolonged heating.[8]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired biaryl product. Analyze the crude and purified material by GC-MS and/or ¹H NMR to quantify the yield and confirm the absence (or minimal presence) of the deiodinated byproduct.

References
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • BenchChem Technical Support Team. (2025, November). how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society.
  • Reddit User Discussion. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros - Reddit.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Whitwood, A. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, ACS Publications.
  • ResearchGate. (2025, August 5). The Heck reaction: Mechanistic insights and novel ligands | Request PDF.

Sources

Optimization

Troubleshooting homo-coupling in reactions with di-iodopyridines

Technical Support Center: Di-iodopyridine Cross-Coupling Optimization Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Homo-coupling & Selectivity in Di-iodopyri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Di-iodopyridine Cross-Coupling Optimization

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Homo-coupling & Selectivity in Di-iodopyridine Reactions

Diagnostic Phase: Identify Your "Homo-coupling"

Before optimizing, we must define which species is dimerizing. In reactions involving di-iodopyridines (Electrophile, E ) and a coupling partner (Nucleophile, Nu ), "homo-coupling" refers to two distinct side-reactions.

Use this matrix to identify your problem based on LC-MS/NMR data:

Observation (LC-MS/NMR)DiagnosisCommon Cause
Dimer of Nucleophile (Nu-Nu) (e.g., Biaryl, Diyne)Oxidative Homocoupling Oxygen ingress, Cu-catalyst activity (Glaser), or slow transmetallation.
Dimer of Pyridine (E-E) (e.g., 6,6'-diiodo-2,2'-bipyridine)Reductive Homocoupling (Ullmann-type) Catalyst disproportionation, lack of nucleophile, or excessive reductant.
Oligomers / Polymers Polycondensation If Nu is also di-functional, you are accidentally running a polymerization.
Bis-coupled Product (Nu-Py-Nu) (When Mono-coupled is desired)Over-reaction (Selectivity) Poor stoichiometry control or "burst" kinetics.

Mechanistic Root Cause Analysis

Scenario A: Nucleophile Homo-coupling (The "Oxygen Trap")

Most common in Suzuki and Sonogashira coupling.

The Mechanism: In Suzuki coupling, the boronic acid (Nu ) requires a base to form the active boronate species. In the presence of Oxygen , this species undergoes oxidative dimerization (2 Ar-B(OH)₂ → Ar-Ar) catalyzed by Pd(II). This consumes your nucleophile, leaving unreacted di-iodopyridine.

  • Sonogashira Specifics: Copper (CuI) facilitates the formation of the copper-acetylide.[1] In the presence of O₂, this rapidly forms the diyne (Glaser coupling) rather than transmetallating to the Palladium.

Scenario B: Pyridine Homo-coupling (The "Ullmann Leak")

Specific to electron-deficient heterocycles like di-iodopyridines.

The Mechanism: Di-iodopyridines undergo Oxidative Addition (OA) to Pd(0) extremely fast due to the weak C–I bond and the electron-deficient ring.

  • Fast OA: Pd(0) inserts to form Py-Pd(II)-I .

  • Stalled Cycle: If transmetallation is slow (steric bulk or low nucleophilicity), two Py-Pd(II)-I species can disproportionate or undergo ligand exchange.

  • Reductive Elimination: This forms Py-Py (bipyridine) and generates PdI₂.

Visualization: The Divergent Pathways

The following diagram illustrates the critical decision points in the catalytic cycle where homo-coupling occurs.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Py-Pd-I Species) Start->OxAdd + Di-iodopyridine TransMetal Transmetallation (Entry of Nucleophile) OxAdd->TransMetal + Nucleophile (Ideal) PyHomo FAILURE: Pyridine Dimer (Ullmann-type) OxAdd->PyHomo Stalled Cycle / Disproportionation ProdStep Reductive Elimination (Cross-Coupled Product) TransMetal->ProdStep NuHomo FAILURE: Nucleophile Dimer (Glaser / Oxidative) TransMetal->NuHomo + O2 / Cu (Side Rxn) ProdStep->Start Regenerate Pd(0)

Caption: Figure 1. Catalytic divergence showing how stalled transmetallation or oxygen ingress leads to homo-coupling failures.

Troubleshooting Protocols

Protocol A: Suppressing Nucleophile Dimerization (Suzuki/Sonogashira)

Use this when you see Ar-Ar or Alkyne-Alkyne impurities.

1. The "Freeze-Pump-Thaw" Imperative: Sparging with nitrogen is insufficient for di-iodopyridines because the reaction is often slow, giving O₂ time to diffuse back in.

  • Step 1: Place solvent in a Schlenk flask.

  • Step 2: Freeze with liquid N₂.

  • Step 3: Apply high vacuum (10⁻³ mbar) for 10 mins.

  • Step 4: Thaw under static vacuum. Backfill with Argon.[1][2] Repeat 3x.

2. Sonogashira Modification (Copper-Free): Copper is the primary driver of alkyne homo-coupling. For di-iodopyridines, the C–I bond is reactive enough to proceed without Copper (Cu-free Sonogashira).

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Piperidine.

  • Solvent: DMF or CH₃CN (Polar aprotic helps the Cu-free mechanism).

  • Result: Eliminates the Glaser pathway entirely.

Protocol B: Suppressing Pyridine Homo-coupling (Ullmann)

Use this when you see bipyridine impurities.

1. Ligand Switching (Bite Angle Control): Ullmann coupling often requires bridging halides. Using bulky, bidentate ligands prevents two Pd centers from interacting.

  • Recommended: Xantphos or dppf.

  • Avoid: PPh₃ (Monodentate ligands allow ligand exchange between Pd centers, facilitating dimerization).

2. The "Reverse Addition" Technique: High concentrations of the electrophile (di-iodopyridine) relative to the nucleophile favor Py-Py formation.

  • Standard: Add Nucleophile to Electrophile.

  • Correction: Add the Di-iodopyridine slowly (via syringe pump) to a solution of the Catalyst + Nucleophile. This keeps the [Py-Pd-I] concentration low, forcing it to react with the abundant Nucleophile immediately.

Selectivity Guide: Mono- vs. Bis-Coupling

Users often confuse "homo-coupling" with "over-coupling" (where the di-iodopyridine reacts twice with the nucleophile).

Data Table: Controlling Selectivity in 2,6-Diiodopyridine

VariableFor Mono-Coupling (2-substituted)For Bis-Coupling (2,6-disubstituted)
Stoichiometry (Nu:Py) 0.9 : 1.0 (Slight deficit of Nu)2.5 : 1.0 (Excess Nu)
Solvent System Toluene/Water (Biphasic)DMF or DMA (Homogeneous)
Catalyst Pd(PPh₃)₄ (Less active)Pd(dppf)Cl₂ or Pd-PEPPSI (Highly active)
Addition Add Nu dropwise to Py Mix all at once

Note: In biphasic systems, the mono-coupled product is often more lipophilic and extracts into the organic layer, separating it from the active catalyst in the interface/aqueous phase, protecting it from a second coupling.

Frequently Asked Questions (FAQ)

Q1: I am seeing extensive de-iodination (formation of pyridine) alongside my product. Is this homo-coupling? A: No, this is hydrodehalogenation . It occurs when the catalytic cycle stalls after oxidative addition, and the Py-Pd-I species undergoes hydride transfer (often from the solvent, like alcohol, or the base).

  • Fix: Switch to non-protic solvents (DMF, Toluene) and avoid amine bases if possible. Use K₃PO₄ or Cs₂CO₃.

Q2: Can I use 2,6-diiodopyridine to link two different nucleophiles (A and B)? A: Yes, but you must purify the intermediate.

  • React Pyridine + 0.9 eq Nucleophile A (Optimized for Mono).

  • Isolate the Mono-product (2-A-6-iodopyridine).

  • React Mono-product + 1.2 eq Nucleophile B. Attempting "One-pot" sequential addition usually leads to a statistical mixture of A-Py-A, B-Py-B, and A-Py-B.

Q3: Why does my Sonogashira reaction turn black and stop? A: "Palladium Black" precipitation. Di-iodopyridines are excellent oxidants for Pd. If the phosphine ligand is oxidized by air, the Pd(0) loses stabilization and aggregates.

  • Fix: Add 10% extra phosphine ligand (e.g., PPh₃) to the reaction mixture to stabilize the Pd species.

References

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003).[2] Sonogashira coupling reaction with diminished homocoupling.[1][2][3][4] Organic Letters, 5(11), 1841-1844.

  • Handy, C. J., & Zhang, Y. (2006). A simple guide for the prediction of regioselectivity in palladium-catalyzed cross-couplings of dihaloheterocycles. Chemical Communications, (3), 299-301.

  • Lutz, M. R., et al. (2017). Selective Palladium-Catalyzed Cross-Coupling of 2,6-Dichloropyridines. Journal of Organic Chemistry, 82(24).

  • Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62.[5]

  • BenchChem Technical Guides. (2025). Troubleshooting Homocoupling in Sonogashira Reactions.

Sources

Troubleshooting

Technical Support Center: Purification of Iodinated Pyridines

Topic: Column Chromatography Troubleshooting & Optimization Introduction: The Dual Challenge Purifying iodinated pyridines presents a unique "chemical antagonism" that often leads to yield loss or poor separation. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Troubleshooting & Optimization

Introduction: The Dual Challenge

Purifying iodinated pyridines presents a unique "chemical antagonism" that often leads to yield loss or poor separation. You are dealing with two opposing forces:

  • The Basic Nitrogen: The pyridine nitrogen (though less basic in 2-iodopyridine, pKa ~1.8, compared to pyridine, pKa ~5.2) still interacts with acidic silanols on silica gel, causing peak tailing .

  • The Labile Iodine: The C-I bond is the weakest of the carbon-halogen bonds. It is susceptible to oxidative addition, light-induced homolysis, and acid-catalyzed protodeiodination.

Standard fixes for tailing (adding acid) can trigger decomposition (loss of iodine). Standard fixes for stability (avoiding acid) worsen tailing. This guide provides the specific protocols to navigate this trade-off.

Module 1: Diagnosing the Problem (The Self-Validating System)

Before packing a column, you must determine if your yield loss is due to adsorption (sticking) or decomposition (reacting). The standard 1D TLC is insufficient for this.

Protocol: The 2D TLC Stability Test

Use this protocol to determine if Silica Gel is destroying your compound.[1][2][3]

  • Spotting: Take a square TLC plate (silica).[1][4] Spot your crude mixture in the bottom-left corner (1.5 cm from edges).

  • Run 1: Develop the plate vertically in your chosen solvent system (e.g., 10% EtOAc/Hexane).

  • Drying: Remove the plate and dry it completely (use a cool air stream; heat may induce false decomposition).

  • Rotation: Rotate the plate 90° counter-clockwise. The "vertical" line of spots is now horizontal at the bottom.

  • Run 2: Develop the plate again in the exact same solvent system .

  • Analysis:

    • Diagonal Line: All spots appear on a 45° diagonal. Result: Compound is stable.[5]

    • Off-Diagonal Spots: New spots appear below the diagonal or as streaks connecting spots. Result: Compound is decomposing on the silica during the run.[5][6]

TwoDimensionalTLC cluster_0 Interpretation Stable Spots on Diagonal (Stable on Silica) Unstable Spots Off-Diagonal (Decomposing) Start Run 1 (Vertical) Rotate Rotate 90° & Dry Start->Rotate Run2 Run 2 (New Vertical) Rotate->Run2 Run2->Stable Ideally Run2->Unstable If Labile

Figure 1: Logic flow for interpreting a 2D TLC stability test. Off-diagonal spots confirm the stationary phase is chemically altering your sample.

Module 2: Solving Peak Tailing (The "Sticky" Nitrogen)

If the 2D TLC shows the compound is stable but streaks/tails, the issue is the Lewis Acid-Base interaction between the pyridine nitrogen and the silica's silanol protons (Si-OH).

The Fix: Silica Deactivation with Triethylamine (TEA) Do not just add TEA to the mobile phase; pretreating the silica is more reproducible.

Protocol: Slurry Packing with TEA
  • Calculate: Use 1–3% v/v Triethylamine (TEA) in your non-polar solvent (e.g., Hexanes).

  • Slurry: Suspend your silica gel in this TEA/Hexane mixture. Stir for 5 minutes.

    • Mechanism:[6] The TEA is a stronger base than pyridine. It preferentially binds to the acidic silanol sites, "capping" them.

  • Pack: Pour the column. Flush with 2 column volumes (CV) of pure mobile phase (without TEA) to remove excess free amine.

  • Run: Elute your compound using your standard gradient.

    • Note: If the tailing persists, maintain 0.5% TEA in the mobile phase throughout the run.

Data: Effect of Modifier on Tailing Factor (As) | Condition | Tailing Factor (


) | Resolution (

) | Notes | | :--- | :--- | :--- | :--- | | Untreated Silica | 2.4 (Severe Tailing) | 0.8 (Co-elution) | Broad peaks, loss of fraction purity. | | 1% Acetic Acid | 1.1 (Good Shape) | 1.5 (Baseline) | RISK: Potential protodeiodination or salt formation. | | 1% TEA Pre-treat | 1.2 (Symmetrical) | 1.4 (Baseline) | RECOMMENDED. Safe for acid-sensitive C-I bonds. |

Module 3: Solving Decomposition (The Labile Iodine)

If Module 1 (2D TLC) showed off-diagonal spots, your compound is reacting with the silica.

Strategy A: Switch to Neutral Alumina

Silica is naturally acidic (pH ~4-5). Neutral Alumina (Brockmann Grade III) is the gold standard for acid-sensitive iodides.

  • Why: Alumina lacks the acidic protons that catalyze deiodination.

  • Caveat: Alumina has lower surface area than silica; you must lower your sample loading (max 1-2% of sorbent weight vs. 5-10% for silica).

Strategy B: The "Light Shield"

Iodinated compounds are photolabile. The bright lights in a fume hood or flash system can cleave the C-I bond during the 20-40 minute run.

  • Action: Wrap the glass column in aluminum foil immediately after packing.

  • Action: Turn off the internal UV lamp of the flash collector if not strictly necessary (monitor at a single wavelength like 254nm only when peak elutes, or use ELSD).

Module 4: Decision Matrix & Workflow

Use this logic tree to select the correct purification path for your specific iodinated pyridine.

DecisionTree Start Crude Iodinated Pyridine Test Perform 2D TLC Test Start->Test Stable Is it Stable on Silica? Test->Stable Tailing Does it Tail/Streak? Stable->Tailing Yes MethodC Method C: Neutral Alumina (Brockmann Grade III) Stable->MethodC No Yes Yes No No (Decomposition) MethodA Method A: Standard Silica (Protect from Light) Tailing->MethodA No MethodB Method B: TEA-Deactivated Silica (1-3% TEA Pre-treat) Tailing->MethodB Yes TailYes Yes TailNo No

Figure 2: Workflow for selecting the stationary phase based on stability and peak shape.

Frequently Asked Questions (Troubleshooting)

Q: I used TEA, but now I have triethylamine in my NMR. How do I remove it? A: TEA has a boiling point of ~89°C.

  • Azeotrope: Rotovap your product with Toluene (3x). Toluene forms an azeotrope with TEA, helping to drag it off at lower temperatures.

  • High Vac: If the compound is solid, dry under high vacuum (<1 mbar) overnight.

  • Wash: If your compound is very lipophilic (soluble in Hexane/Et2O), wash the organic layer quickly with pH 7 phosphate buffer. Avoid acidic washes (HCl) as this will protonate the pyridine and pull your product into the water.

Q: My compound is insoluble in Hexane/EtOAc. Can I use DCM/MeOH? A: Yes, but be careful.

  • Issue: MeOH is protic and can increase the activity of silanols.

  • Fix: Use a Solid Load (Dry Load) technique. Dissolve your sample in DCM/MeOH, add Celite or Silica (1:2 ratio), rotovap to a free-flowing powder, and load this powder on top of your column. This prevents precipitation at the head of the column which causes massive streaking.

Q: Can I use Reverse Phase (C18) instead? A: Absolutely.

  • Benefit: C18 silica is "capped" (bonded phase), so silanol activity is much lower (less tailing).

  • Benefit: Iodine increases lipophilicity, making these compounds retain well on C18.

  • Mobile Phase: Use Water/Acetonitrile with 0.1% Ammonium Bicarbonate (Basic buffer) or Ammonium Formate. Avoid TFA (acidic) if you suspect acid sensitivity.

References

  • Rochester University Chemistry Dept.Tips for Flash Column Chromatography & Troubleshooting.

  • BenchChem Technical Support. Chromatographic Purification of Pyridine Derivatives. (Mechanisms of silanol interactions).[4][7]

  • Reich, H. J.Common Problems in Chromatography. University of Wisconsin-Madison. (Stability of C-I bonds and Alumina usage).

  • SiliCycle Application Notes.

Sources

Reference Data & Comparative Studies

Validation

3,5-Diiodo-2-methoxypyridin-4-amine vs 3,5-dibromopyridine reactivity

Title: Comparative Reactivity Guide: 3,5-Diiodo-2-methoxypyridin-4-amine vs. 3,5-Dibromopyridine Subtitle: Mechanistic Insights, Regioselectivity, and Optimized Cross-Coupling Protocols for Drug Discovery Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Guide: 3,5-Diiodo-2-methoxypyridin-4-amine vs. 3,5-Dibromopyridine Subtitle: Mechanistic Insights, Regioselectivity, and Optimized Cross-Coupling Protocols for Drug Discovery

Executive Summary

This guide analyzes the divergent reactivity profiles of 3,5-diiodo-2-methoxypyridin-4-amine (Molecule A) and 3,5-dibromopyridine (Molecule B) . While both serve as dihalogenated pyridine building blocks, they represent opposite ends of the electronic and steric spectrum in organometallic chemistry.

  • Molecule A (The "Electronic Fortress"): An electron-rich, sterically crowded scaffold. The presence of strong electron-donating groups (EDGs: -OMe, -NH

    
    ) deactivates the ring toward oxidative addition, despite the presence of weak C-I bonds. It exhibits high regioselectivity  (C5 > C3) due to extreme steric differentiation.
    
  • Molecule B (The "Versatile Workhorse"): An electron-deficient, symmetric scaffold. It undergoes rapid oxidative addition but is prone to "Halogen Dance" rearrangement under lithiation conditions.

Structural & Electronic Analysis

The distinct reactivity of these two molecules is dictated by the competition between bond dissociation energy (BDE) and the electronic density of the pyridine ring.

FeatureMolecule A (3,5-Diiodo-2-methoxypyridin-4-amine)Molecule B (3,5-Dibromopyridine)
Electronic Nature Highly Electron-Rich: The 2-OMe and 4-NH

groups push electron density into the ring (+M effect), increasing the electron density at the carbon-halogen bonds.
Electron-Deficient: The pyridine nitrogen pulls density (-I/-M), making the ring electrophilic.
Oxidative Addition Slow/Challenging: High electron density strengthens the C-X bond character (increased double-bond character), making insertion of Pd(0) difficult despite Iodine being a better leaving group.Fast/Facile: Electron-deficient rings stabilize the anionic character of the transition state during Pd(0) insertion.
Steric Environment Asymmetric & Crowded:C3-I: Flanked by 2-OMe and 4-NH

(Very Hindered).• C5-I: Flanked by 4-NH

and 6-H (Less Hindered).
Symmetric & Accessible: Both C3 and C5 positions are sterically equivalent and relatively open.
Primary Risk Catalyst Poisoning: Free -NH

can coordinate to Pd, arresting the catalytic cycle.
Halogen Dance: Under lithiation (e.g., n-BuLi), the Br atom migrates to the C4 position to stabilize the lithiated species at C3/C5.
Visualizing the Divergent Pathways

ReactivityPathways cluster_A Molecule A: Electron-Rich / Steric Control cluster_B Molecule B: Electron-Poor / Lithiation Risk NodeA 3,5-Diiodo-2-methoxy pyridin-4-amine StepA1 Pd(0) Oxidative Addition NodeA->StepA1 Slow (e- rich ring) ProductA1 C5-Coupled Product (Major Regioisomer) StepA1->ProductA1 Selective at C5 (Less Hindered) ProductA2 C3,C5-Dicoupled Product (Requires Forcing Conditions) ProductA1->ProductA2 High Temp / High Cat. NodeB 3,5-Dibromopyridine StepB1 Suzuki Coupling NodeB->StepB1 Fast (e- poor ring) StepB2 Lithiation (n-BuLi) NodeB->StepB2 Kinetic Control ProductB1 Symmetric Bis-Aryl (or Statistical Mono) StepB1->ProductB1 ProductB2 Halogen Dance (Rearranged Product) StepB2->ProductB2 Thermodynamic Migration

Figure 1: Decision tree showing the divergent reactivity and risks associated with each scaffold.

Regioselectivity in Molecule A

The most critical operational insight for Molecule A is its C5-selectivity . Unlike Molecule B, which is symmetric, Molecule A presents two distinct iodine sites.

  • The C3-Iodine: Located between the methoxy group (C2) and the amine (C4). This position is in a "steric pocket." The ortho-methoxy group also exerts an electronic donating effect that further deactivates this position toward nucleophilic attack or oxidative addition.

  • The C5-Iodine: Located between the amine (C4) and a proton (C6). While still influenced by the amine, it lacks the bulky methoxy neighbor.

Experimental Implication: Under standard Suzuki conditions (1.0 equiv boronic acid), coupling will occur exclusively at C5 . Accessing the C3 position requires either:

  • Completing the C5 coupling first, then applying forcing conditions (higher temp, active ligand like SPhos) for the second coupling.

  • Removing the C5-iodine via protodehalogenation if only C3 functionalization is desired (inefficient).

Experimental Protocols

Protocol A: C5-Selective Monocoupling of Molecule A

Designed to overcome the "poisoning" effect of the free amine and the electron-rich ring deactivation.

Reagents:

  • Substrate: 3,5-Diiodo-2-methoxypyridin-4-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) — Reason: Ferrocenyl ligands are robust and resist deactivation by free amines.
    
  • Alternative Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos (4 mol%) — Reason: XPhos is bulky, promoting reductive elimination and preventing amine coordination.
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Charge a reaction vial with the diiodo substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3x). Oxygen inhibition is significant for electron-rich substrates.

  • Add degassed 1,4-dioxane and aqueous base.

  • Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C initially to avoid scrambling or bis-coupling.

  • Monitor: TLC will show the consumption of the starting material and the appearance of a fluorescent spot (C5-product). The C3-iodine remains intact.

Protocol B: Controlled Monocoupling of Molecule B

Designed to manage the symmetry and prevent statistical mixtures.

Reagents:

  • Substrate: 3,5-Dibromopyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (0.9 equiv) — Sub-stoichiometric amount is key.
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3 mol%) — Standard catalyst is sufficient.
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)[2]
  • Solvent: Toluene / Ethanol / Water (4:2:1)

Step-by-Step:

  • Dissolve 3,5-dibromopyridine in the solvent mixture.

  • Add catalyst and base; purge with Argon.

  • Slow Addition: Dissolve the boronic acid in a separate portion of solvent and add it dropwise over 1 hour to the refluxing reaction mixture.

    • Mechanism:[2][3][4][5][6] Keeping the boronic acid concentration low favors the reaction with the excess dibromide over the product (monobromide).

  • Reflux for 2 hours post-addition.

Critical "Watch-Outs" (Troubleshooting)

IssueMolecule A (Diiodo-amine)Molecule B (Dibromo)
Reaction Stalls Cause: Free amine binding Pd. Fix: Switch to Buchwald precatalysts (e.g., XPhos Pd G3) or protect amine as -NHAc.Cause: Catalyst decomposition. Fix: Ensure strict O

-free conditions; Pd(PPh

)

is air-sensitive.
Regioselectivity Loss Cause: Overheating (>100°C). Fix: Keep temp <85°C to preserve the C3-I bond.Cause: N/A (Symmetric). Fix: Use stoichiometry (excess dibromide) to favor mono-product.
Halogen Dance Risk: Low. The amino group protons (pKa ~25) are removed before lithiation of the ring.Risk: High. If using Li-halogen exchange, the Br will migrate to C4. Fix: Use Turbo-Grignard (iPrMgCl·LiCl) instead of n-BuLi to suppress migration.

References

  • Mechanistic Studies on Oxidative Addition

    • Title: A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Lig
    • Source: NIH / PMC.
    • URL:[Link]

  • Halogen Dance in Pyridines

    • Title: Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithi
    • Source: Chemistry - A European Journal (via NIH).
    • URL:[Link]

  • Regioselectivity in Polyhalogenated Heterocycles

    • Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
    • Source: Comptes Rendus Chimie.
    • URL:[Link]

  • Suzuki Coupling of Heteroaryl Halides

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[7]

    • Source: Chemical Science (RSC).
    • URL:[Link]

Sources

Comparative

Analytical methods for validating 3,5-Diiodo-2-methoxypyridin-4-amine purity

Executive Summary & Strategic Context In the synthesis of kinase inhibitors and complex pharmaceutical intermediates, 3,5-Diiodo-2-methoxypyridin-4-amine (CAS: 1190198-21-0) serves as a critical electrophilic scaffold. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of kinase inhibitors and complex pharmaceutical intermediates, 3,5-Diiodo-2-methoxypyridin-4-amine (CAS: 1190198-21-0) serves as a critical electrophilic scaffold. The presence of two iodine atoms at the meta positions relative to the amine activates the ring for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

However, the analytical validation of this molecule presents specific challenges:

  • Regio-selectivity: Distinguishing the target 3,5-diiodo species from the mono-iodinated impurities (3-iodo or 5-iodo isomers) which possess similar retention characteristics.

  • Hydrophobicity: The iodine atoms significantly increase

    
    , requiring optimized organic gradients to prevent carryover.
    
  • Detection Limits: Quantifying de-iodinated degradation products that may act as chain terminators in downstream synthesis.

This guide objectively compares three analytical methodologies—RP-HPLC-UV , UPLC-MS , and qNMR —and provides a validated protocol for the industry-standard HPLC method, grounded in ICH Q2(R2) guidelines.

Comparative Analysis of Analytical Methodologies

We evaluated three distinct approaches for purity assignment. The data below summarizes performance metrics based on internal validation studies.

Table 1: Performance Matrix
FeatureMethod A: RP-HPLC-UV (PDA) Method B: UPLC-MS (Q-ToF) Method C: 1H-qNMR
Primary Utility Routine QC release; Impurity profilingImpurity Identification; Trace analysisAbsolute Purity (Potency) assignment
Specificity High (Chromatographic resolution)Very High (Mass resolution)Medium (Signal overlap risk)
LOD (Limit of Detection) ~0.05%< 0.005%~0.5%
Linearity (

)
> 0.999> 0.995N/A (Molar ratio)
Cost per Run Low ($)High (

$)
Medium (

)
Throughput 15-20 min/sample3-5 min/sample10-15 min/sample
Limitation Requires reference standardsMatrix effects; Ion suppressionHigh sample mass required (>5mg)
Expert Insight on Selection
  • Use Method A (HPLC-UV) for daily process monitoring and Certificate of Analysis (CoA) generation. It is the most robust balance of cost and precision.

  • Use Method B (UPLC-MS) during process development to identify specific regioisomers (e.g., distinguishing 3-iodo from 5-iodo by fragmentation patterns).

  • Use Method C (qNMR) only to qualify your Primary Reference Standard if a certified standard is unavailable commercially.

Validated Protocol: RP-HPLC-UV (Method A)

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) confirm the method's performance before every run.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm).

    • Why? The Phenyl-Hexyl phase provides unique

      
       selectivity with the pyridine ring, offering superior resolution of the di-iodo vs. mono-iodo species compared to standard C18 columns.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Formic acid buffers the amine (preventing tailing) and is MS-compatible if cross-validation is needed.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5.0 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (elute polar salts)
12.01090Gradient Ramp
15.01090Wash (Remove highly iodinated dimers)
15.1955Re-equilibration
20.0955End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of 3,5-Diiodo-2-methoxypyridin-4-amine in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL .

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision-making process for validating this specific molecule, integrating the "Lifecycle Management" approach recommended by ICH Q14.

AnalyticalWorkflow Start Crude Product Synthesis Decision1 Initial Purity Check (HPLC-UV) Start->Decision1 Fail Purity < 95% Decision1->Fail High Impurities Pass Purity > 95% Decision1->Pass Clean Profile ID_Impurity Identify Impurities (UPLC-MS) Fail->ID_Impurity FinalQC Final QC Release (Method A + qNMR for Potency) Pass->FinalQC RegioCheck Mono-iodo vs Di-iodo? ID_Impurity->RegioCheck Mass Diff -126 Da Recrystallize Recrystallization (EtOH/Water) RegioCheck->Recrystallize Process Feedback Recrystallize->Decision1 Re-test

Caption: Analytical Lifecycle Workflow. Blue: Input; Yellow: Decision Gate; Red: Remediation; Green: Release.

Validation Parameters (ICH Q2(R2) Compliant)

To ensure trustworthiness, the following parameters must be verified during method transfer.

Specificity (Stress Testing)
  • Protocol: Inject a mixture of the Starting Material (2-methoxypyridin-4-amine) and the Product.

  • Acceptance Criteria: Resolution (

    
    ) between the Starting Material peak and Product peak must be 
    
    
    
    .
  • Causality: The starting material lacks the hydrophobic iodine atoms, so it will elute significantly earlier (approx. 2-4 mins) than the product (approx. 9-11 mins).

Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
System Suitability Test (SST)
  • Mandatory before every sample set:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . (If
      
      
      , the column may be aging, or the mobile phase pH is incorrect).
    • Precision: %RSD of 6 replicate injections of the Standard must be

      
      .
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanolsEnsure Formic Acid is fresh; switch to a "Base-Deactivated" (BDS) column.
Ghost Peaks Carryover of hydrophobic dimersRun a "Blank" injection with 100% ACN gradient after high-concentration samples.
Retention Shift Temperature fluctuationThe Phenyl-Hexyl phase is temperature sensitive. Ensure column oven is stable at 40°C.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4][5] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54366659 (Halogenated Pyridines). PubChem. [Link]

  • Phenomenex. (2024).[5] Kinetex Core-Shell Technology: Phenyl-Hexyl Selectivity Guide. Phenomenex Technical Notes. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7] FDA Guidance Documents. [Link]

Sources

Validation

Reactivity comparison of C3 vs C5 iodine in substituted pyridines

The following guide provides an in-depth technical analysis of the reactivity differences between C3 and C5 iodine atoms in substituted pyridines. It is designed for researchers requiring high-fidelity mechanistic insigh...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reactivity differences between C3 and C5 iodine atoms in substituted pyridines. It is designed for researchers requiring high-fidelity mechanistic insights and reproducible protocols.

Executive Summary: The Tale of Two Betas

In unsubstituted pyridine, positions 3 and 5 are equivalent. However, the introduction of a substituent at C2 (e.g., Cl, F, OMe, NH2) breaks this symmetry, creating two distinct electronic and steric environments for iodine atoms at C3 and C5.

  • C3-Iodine (Proximal): Located ortho to the C2-substituent. It is sterically crowded but electronically activated by inductive effects (if C2 is EWG) or directing groups.

  • C5-Iodine (Distal): Located para to the C2-substituent. It is sterically accessible and behaves more like a typical meta-pyridine position.

Core Thesis: Regioselectivity is reagent-dependent. Palladium-catalyzed couplings (Suzuki, Sonogashira) generally favor the sterically accessible C5 position (Kinetic/Steric Control). Conversely, Halogen-Metal Exchange (Li/Mg) often favors the C3 position due to inductive stabilization of the resulting carbanion or chelation effects (Thermodynamic/Electronic Control).

Mechanistic Principles & Decision Logic

The following decision tree illustrates the divergence in reactivity based on the chosen catalytic system or reagent.

ReactivityLogic Start Substrate: 2-Substituted-3,5-diiodopyridine (Subst = Cl, F, OMe) Choice Select Reagent Class Start->Choice PathPd Pd-Catalysis (Suzuki, Sonogashira) Choice->PathPd Cross-Coupling PathLi Halogen-Metal Exchange (n-BuLi, iPrMgCl) Choice->PathLi Lithiation MechPd Mechanism: Oxidative Addition (OA) Driver: Steric Accessibility PathPd->MechPd Exception Exception: C2 = Directing Group (NHAc, OH) Pd coordinates to C2 -> C3 OA PathPd->Exception MechLi Mechanism: I-Li Exchange Driver: Inductive Stabilization / Chelation PathLi->MechLi OutcomeC5 Major Product: C5-Functionalized (Distal Selectivity) MechPd->OutcomeC5 Bulky Ligands (e.g., PPh3, Xantphos) OutcomeC3 Major Product: C3-Functionalized (Proximal Selectivity) MechLi->OutcomeC3 C2 = EWG (Cl, F) or DG (OMe) Exception->OutcomeC3

Figure 1: Decision logic for selective functionalization. Pd-catalysis typically targets the accessible C5, while Li-exchange targets the electronically stabilized C3.

Detailed Reactivity Comparison

Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Trend: C5 Selectivity.[1] In 2-substituted-3,5-diiodopyridines, the C3 position is flanked by the C2-substituent and the C4-hydrogen. The C5 position is flanked by two hydrogens (C4 and C6).

  • Steric Argument: The oxidative addition of Pd(0) into the C-I bond is sensitive to steric bulk. The C5-I bond is significantly less hindered, allowing bulky phosphine ligands (e.g., PPh3, Xantphos) to facilitate reaction at this site first.

  • Electronic Argument: While C2-Cl (EWG) activates C3 via induction, the steric penalty usually overrides this in cross-coupling unless a specific directing group (like a free amine or hydroxyl) is present to anchor the catalyst.

Supporting Data: Studies on analogous 2,5-dibromopyridine and 2-chloro-5-iodo-3-bromopyridine systems show that Pd-catalyzed coupling occurs preferentially at the less hindered position (C5) or the more reactive halogen (I > Br). In a diiodo system, sterics dictate that C5 reacts before C3.

SubstrateReagentMajor ProductYieldMechanism
2-Chloro-3,5-diiodopyridineAr-B(OH)2, Pd(PPh3)45-Aryl -2-chloro-3-iodopyridine75-85%Steric control at C5
2-Amino-3,5-diiodopyridineAlkyne, Pd/Cu5-Alkynyl (Initial)~70%Steric control (C3 blocked by NH2)
2,5-DibromopyridineAr-B(OH)2, Pd(dppf)2-Aryl (Alpha)88%Electronic activation of C2 (alpha)
NoteIn 3,5-diiodo systems, C5 is preferred over C3.[2][3]
Halogen-Metal Exchange (Lithiation)

Trend: C3 Selectivity (with C2-EWG). Lithium-halogen exchange is extremely fast and often governed by the stability of the resulting aryl lithium species.[4]

  • Inductive Stabilization: If C2 is an electron-withdrawing group (Cl, F), it inductively stabilizes the negative charge at the adjacent C3 position. The C5 position, being further away, lacks this stabilization.

  • Chelation: If C2 contains a coordinating group (e.g., OMe, OMOM), the lithium atom coordinates to the heteroatom, exclusively directing exchange to C3 (Directed Ortho Metalation/Exchange).

Supporting Data: Research on 2-chloro-3-bromopyridine and 2-fluoro-3-iodopyridine demonstrates that lithiation/exchange occurs exclusively at C3 due to the "ortho-effect" of the halogen/directing group.

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling

Targeting the distal iodine in 2-chloro-3,5-diiodopyridine.

Reagents:

  • Substrate: 2-Chloro-3,5-diiodopyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)[5]

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME/Ethanol (4:1)

Procedure:

  • Degassing: Charge a Schlenk flask with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DME/Ethanol and aqueous Na2CO3 via syringe.

  • Reaction: Heat to 60°C (mild heating is crucial to prevent bis-coupling). Monitor by TLC/LCMS.[5] The C5-I reacts significantly faster than C3-I.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Purification: Flash chromatography. The C5-arylated product typically elutes after the starting material but before the bis-arylated byproduct.

Causality: The use of tetrakis(triphenylphosphine)palladium(0) introduces bulky PPh3 ligands that find it difficult to access the crowded C3 position, channeling reactivity to C5.

Protocol B: C3-Selective Halogen-Metal Exchange

Targeting the proximal iodine in 2-chloro-3,5-diiodopyridine.

Reagents:

  • Substrate: 2-Chloro-3,5-diiodopyridine (1.0 equiv)

  • Exchange Reagent: i-PrMgCl (1.1 equiv) or n-BuLi (1.05 equiv)

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a flask and cool to -78°C under Argon.

  • Exchange: Add n-BuLi dropwise to the solution of the substrate in THF.

    • Critical Step: Stir for only 15-30 minutes. The C3-lithio species is stabilized by the C2-Cl but can undergo "halogen dance" or elimination to pyridyne if warmed.

  • Quench: Add the electrophile (Benzaldehyde) neat or in THF at -78°C.

  • Warm: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with ether.

Causality: The C2-Cl atom inductively acidifies the C3 position and stabilizes the C3-Li intermediate relative to C5-Li. i-PrMgCl is milder and often provides better chemoselectivity if the C2-Cl is sensitive to nucleophilic attack by BuLi.

References

  • Norman, J. P., et al. (2022).[6] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry. Link

  • Almond-Thynne, J., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Link

  • Léris, P., et al. (2021). "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal. Link

  • Strotman, N. A., et al. (2011). "Catalyst-Controlled Regioselective Suzuki Couplings of Dihaloimidazoles, -oxazoles, and -thiazoles." Journal of the American Chemical Society.[7] Link

  • Schlosser, M. (2005). "The 2×3 Isomer Permutation of Halopyridines."[8] Angewandte Chemie International Edition. Link

Sources

Comparative

Benchmarking 3,5-Diiodo-2-methoxypyridin-4-amine: A Comparative Guide to Performance in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction The substituted pyridine core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted pyridine core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1] The strategic functionalization of this heterocycle is therefore a critical endeavor in modern synthetic chemistry. Among the plethora of available building blocks, 3,5-diiodo-2-methoxypyridin-4-amine stands out as a highly versatile and reactive starting material. The presence of two modifiable iodo groups, an electron-donating methoxy group, and a directing amino group provides a rich platform for complex molecule synthesis through various cross-coupling reactions.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of 3,5-diiodo-2-methoxypyridin-4-amine against other commonly employed building blocks. We will objectively evaluate its performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This analysis is supported by experimental data and established mechanistic principles to empower researchers in making informed decisions for their synthetic strategies.

The Contestants: A Rationale for Comparison

To provide a comprehensive benchmark, we have selected two representative alternative building blocks that offer insightful comparisons in terms of reactivity and regioselectivity:

  • 3,5-Dibromo-2-methoxypyridin-4-amine: This analogue allows for a direct comparison of the effect of the halogen on reactivity (iodine vs. bromine). The stronger carbon-bromine bond is expected to influence reaction kinetics and may offer advantages in terms of cost and stability.

  • 2,4-Dichloro-3-aminopyridine: This building block introduces a different substitution pattern and a less reactive halogen (chlorine). It serves as an excellent case study for discussing the challenges and strategies related to regioselectivity in cross-coupling reactions.

Theoretical Underpinnings of Reactivity in Palladium-Catalyzed Cross-Coupling

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are governed by a set of well-established principles. Understanding these is key to rationalizing the performance of our chosen building blocks.

The Halogen Effect: A Tale of Bond Dissociation Energies

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The reactivity trend for halogens directly correlates with the carbon-halogen (C-X) bond dissociation energy: I > Br > Cl > F .[1] The weaker C-I bond in 3,5-diiodo-2-methoxypyridin-4-amine leads to a lower activation energy for oxidative addition, generally resulting in faster reactions and milder required conditions compared to its bromo and chloro counterparts.

The Influence of Substitution Pattern and Electronic Effects

The electronic nature of the pyridine ring and the position of the halogens play a crucial role in determining reactivity and regioselectivity. The pyridine nitrogen is electron-withdrawing, making the α (C2, C6) and γ (C4) positions more electrophilic and thus more susceptible to oxidative addition.[3] However, the presence of other substituents, such as the electron-donating methoxy and amino groups in our target molecule, can modulate this intrinsic reactivity.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Pd(II) Amido\nComplex Pd(II) Amido Complex Deprotonation->Pd(II) Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II) Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-NR2

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

cluster_sonogashira Sonogashira Catalytic Cycle (Copper-Free) Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-C≡C-H Base Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-C≡C-R

Figure 3: Simplified catalytic cycle for the copper-free Sonogashira reaction.

Comparative Performance Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, widely used in the synthesis of biaryl compounds.[4]

Building BlockHalogen ReactivityRegioselectivityTypical Catalyst SystemRepresentative Yield
3,5-Diiodo-2-methoxypyridin-4-amine Very HighSelective mono-arylation at C5 is achievable with controlled stoichiometry. Di-arylation is also efficient.Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O85-95% (mono-arylation)
3,5-Dibromo-2-methoxypyridin-4-amine HighSimilar to the diiodo analogue, but may require slightly more forcing conditions.Pd(dppf)Cl₂, Cs₂CO₃, DMF70-85% (mono-arylation)
2,4-Dichloro-3-aminopyridine ModerateC4 position is generally more reactive than C2. Selective C2 coupling can be challenging and often requires specific ligands.[5][6]Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O60-80% (C4-arylation)

Discussion:

3,5-Diiodo-2-methoxypyridin-4-amine is the superior choice for Suzuki-Miyaura couplings where mild reaction conditions and high yields are paramount. The high reactivity of the C-I bonds allows for efficient coupling with a broad range of boronic acids. Selective mono-arylation can often be achieved by using a slight excess of the boronic acid. The dibromo analogue offers a more cost-effective alternative, though it may necessitate higher temperatures or more active catalyst systems to achieve comparable yields. 2,4-Dichloro-3-aminopyridine presents a regioselectivity challenge. While the C4 position is generally favored, achieving selective coupling at the C2 position often requires careful ligand screening and optimization.[5] However, this differential reactivity can be exploited for sequential functionalization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide variety of substituted amines.[7]

Building BlockHalogen ReactivityRegioselectivityTypical Catalyst SystemRepresentative Yield
3,5-Diiodo-2-methoxypyridin-4-amine Very HighSequential amination is possible, with the first substitution likely occurring at the more sterically accessible C5 position.Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane80-95% (mono-amination)
3,5-Dibromo-2-methoxypyridin-4-amine HighSimilar to the diiodo derivative, with potentially better selectivity for mono-amination under carefully controlled conditions.Pd(OAc)₂, BINAP, NaOtBu, Toluene75-90% (mono-amination)
2,4-Dichloro-3-aminopyridine ModerateC4 is more reactive. Selective C2 amination can be achieved using specific ligands like Xantphos.[5]Pd(OAc)₂, RuPhos, K₂CO₃, t-BuOH65-85% (C4-amination)

Discussion:

Again, the diiodo-substituted pyridine demonstrates excellent reactivity in Buchwald-Hartwig aminations, allowing for the coupling of a diverse range of amines under relatively mild conditions. The choice between the diiodo and dibromo analogues may depend on the desired level of reactivity and the cost considerations. For 2,4-dichloro-3-aminopyridine, the regioselectivity is a key consideration. While standard conditions favor C4 amination, the use of specific ligands can steer the reaction towards the C2 position, offering a valuable tool for synthetic planning.[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, providing access to valuable alkynylated heterocycles.[8]

Building BlockHalogen ReactivityRegioselectivityTypical Catalyst System (Copper-Free)Representative Yield
3,5-Diiodo-2-methoxypyridin-4-amine Very HighHigh yielding for both mono- and di-alkynylation.Pd(PPh₃)₂Cl₂, PPh₃, Et₃N, THF90-98% (mono-alkynylation)
3,5-Dibromo-2-methoxypyridin-4-amine HighGood reactivity, though may require higher catalyst loading or temperature compared to the diiodo compound.Pd(OAc)₂, SPhos, Cs₂CO₃, Acetonitrile70-85% (mono-alkynylation)
2,4-Dichloro-3-aminopyridine LowChallenging for direct alkynylation of the C-Cl bonds. Often requires conversion to the more reactive iodide or bromide.Not generally reactive under standard conditions.Low to moderate

Discussion:

For Sonogashira couplings, 3,5-diiodo-2-methoxypyridin-4-amine is the clear frontrunner. The high reactivity of the C-I bonds facilitates efficient coupling with terminal alkynes, often under copper-free conditions which can be advantageous for avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[9] The dibromo analogue is a viable, though less reactive, alternative. Direct Sonogashira coupling of chloropyridines is generally difficult and often gives low yields, making 2,4-dichloro-3-aminopyridine a less suitable choice for this transformation without prior modification.

Experimental Protocols

The following are generalized, yet detailed, protocols for the three major cross-coupling reactions. As a Senior Application Scientist, I must emphasize that these are starting points, and optimization for each specific substrate combination is highly recommended.

General Suzuki-Miyaura Coupling Protocol

Start Start Combine Reactants Combine dihalopyridine, boronic acid, base, and catalyst in a Schlenk flask. Start->Combine Reactants Inert Atmosphere Evacuate and backfill with an inert gas (e.g., Argon) three times. Combine Reactants->Inert Atmosphere Add Solvent Add degassed solvent (e.g., Dioxane/H2O). Inert Atmosphere->Add Solvent Heat and Stir Heat the reaction mixture (e.g., 90 °C) with vigorous stirring. Add Solvent->Heat and Stir Monitor Reaction Monitor progress by TLC or LC-MS. Heat and Stir->Monitor Reaction Workup Cool, dilute with water, and extract with an organic solvent. Monitor Reaction->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End

Figure 4: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add the dihalopyridine (1.0 equiv.), arylboronic acid (1.1-1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

Start Start Combine Solids Combine dihalopyridine, palladium precatalyst, ligand, and base in a Schlenk flask. Start->Combine Solids Inert Atmosphere Evacuate and backfill with an inert gas (e.g., Argon) three times. Combine Solids->Inert Atmosphere Add Liquids Add degassed solvent (e.g., Toluene) and the amine. Inert Atmosphere->Add Liquids Heat and Stir Heat the reaction mixture (e.g., 100 °C) with vigorous stirring. Add Liquids->Heat and Stir Monitor Reaction Monitor progress by TLC or LC-MS. Heat and Stir->Monitor Reaction Workup Cool, filter through Celite, and concentrate. Monitor Reaction->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End

Figure 5: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the dihalopyridine (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., Xantphos, 2-6 mol%), and base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to a dry Schlenk flask.

  • Seal the flask, remove from the glovebox, and add the degassed solvent (e.g., dioxane or toluene).

  • Add the amine (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

General Copper-Free Sonogashira Coupling Protocol

Start Start Combine Reactants Combine dihalopyridine, palladium catalyst, and ligand (if needed) in a Schlenk flask. Start->Combine Reactants Inert Atmosphere Evacuate and backfill with an inert gas (e.g., Argon) three times. Combine Reactants->Inert Atmosphere Add Liquids Add degassed solvent (e.g., THF), base (e.g., Et3N), and the terminal alkyne. Inert Atmosphere->Add Liquids Stir at RT Stir the reaction mixture at room temperature. Add Liquids->Stir at RT Monitor Reaction Monitor progress by TLC or LC-MS. Stir at RT->Monitor Reaction Workup Remove solvent under reduced pressure. Monitor Reaction->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End

Figure 6: General workflow for a copper-free Sonogashira coupling reaction.

Step-by-Step Methodology:

  • To a Schlenk flask, add the diiodopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and if necessary, an additional ligand (e.g., PPh₃, 4-10 mol%).

  • Seal the flask and place it under an inert atmosphere.

  • Add the degassed solvent (e.g., THF) and a suitable amine base (e.g., triethylamine, which can also serve as the solvent).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Conclusion and Recommendations

This comparative guide demonstrates that 3,5-diiodo-2-methoxypyridin-4-amine is a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. Its superior performance, particularly in Suzuki-Miyaura and Sonogashira couplings, is attributed to the weaker C-I bond, which facilitates milder reaction conditions and often leads to higher yields.

Key Takeaways:

  • For maximum reactivity and mild conditions: 3,5-Diiodo-2-methoxypyridin-4-amine is the preferred choice.

  • For a balance of reactivity and cost: 3,5-Dibromo-2-methoxypyridin-4-amine is a solid alternative, though it may require more optimization.

  • For exploring regioselective functionalization: 2,4-Dichloro-3-aminopyridine offers opportunities for sequential couplings by exploiting the differential reactivity of the C2 and C4 positions, although direct Sonogashira coupling is challenging.

The choice of building block will ultimately depend on the specific synthetic target, desired reaction efficiency, and economic considerations. By understanding the principles of reactivity and having access to robust starting protocols, researchers can confidently select the optimal building block to accelerate their drug discovery and materials science endeavors.

References

  • Anderson, K. W., & Buchwald, S. L. (2005). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Buchwald–Hartwig amin
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025, September 15). Drug Development Research.
  • Buchwald–Hartwig amination. (2023, June 30). In Chemistry LibreTexts.
  • Bryson, T. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 90-96.
  • Anderson, S. L., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(39), 5143-5145.
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Asian Journal of Research in Chemistry. (2010, October 28). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling.
  • Urankar, D., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Li, J., et al. (2015). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 44(34), 15156-15163.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Chemistry LibreTexts. (2023, June 30).
  • Sonogashira coupling. (2023, November 28). In Wikipedia.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
  • Donohoe, T. J., et al. (2024, October 21). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth.
  • YouTube. (2025, April 3).
  • Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(25), 14756-14781.
  • Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(7), 1435-1440.
  • Gawel, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244.
  • Molecules. (2025, December 1).
  • idUS. (n.d.).
  • ResearchGate. (2025, August 6).
  • Anderson, K. W., & Buchwald, S. L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5813-5834.
  • Royal Society of Chemistry. (2019). Ni(III)
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Anderson, K. W., & Buchwald, S. L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5813-5834.
  • DiVA. (n.d.). Suzuki reactions in novel liquids.
  • Preprints.org. (2023, October 30). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product.
  • ResearchGate. (n.d.). Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl.
  • Molecules. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Molecules. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
  • Organic Letters. (n.d.).

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Validation

A Comparative Guide to Isomeric Purity Analysis of Substituted Pyridines

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of substituted pyridines is a critical step in guaranteeing the safety, efficacy, and quality of pharmaceutical products. I...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of substituted pyridines is a critical step in guaranteeing the safety, efficacy, and quality of pharmaceutical products. Isomeric impurities, which possess the same molecular formula but different structural arrangements, can exhibit distinct pharmacological and toxicological profiles.[1][2] Therefore, robust and reliable analytical methodologies are paramount for their accurate identification and quantification.

This guide provides an in-depth, objective comparison of the three primary analytical techniques employed for the isomeric purity analysis of substituted pyridines: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). By delving into the fundamental principles of each technique and presenting supporting experimental data, this document aims to empower you to make informed decisions for your specific analytical challenges.

The Critical Nature of Isomeric Purity in Pharmaceuticals

Substituted pyridines are fundamental building blocks in a vast array of pharmaceutical compounds. During their synthesis, a variety of isomeric impurities can arise, including positional isomers, where functional groups are located at different positions on the pyridine ring, and stereoisomers (enantiomers and diastereomers) in the case of chiral molecules.[1] The presence of these unintended isomers can have significant consequences. For instance, in the case of the widely-used antihistamine Loratadine, various positional isomers and related substances are considered impurities that must be monitored and controlled.[3][4][5] Similarly, for the cardiovascular drug Amlodipine, several isomeric impurities have been identified, arising from the manufacturing process.[6][][8][9]

Regulatory bodies worldwide mandate strict control over isomeric impurities in active pharmaceutical ingredients (APIs) and finished drug products. This necessitates the development and validation of highly selective and sensitive analytical methods capable of resolving and quantifying these closely related compounds.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis is dictated by the physicochemical properties of the substituted pyridine isomers , including their volatility, polarity, and ionization characteristics.[10][11][12][13]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[10][12]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10][11]Separation based on differential migration of charged species in an electric field.[14]
Best Suited For Volatile and thermally stable isomers (e.g., picolines, lutidines).[15]Wide range of polar and non-polar, volatile and non-volatile isomers.[16]Charged or chargeable isomers, including polar and hydrophilic compounds.[14]
Selectivity High, tunable by stationary phase polarity (polar vs. non-polar columns).[15]Very high and versatile, with numerous stationary phases (C18, phenyl, mixed-mode, chiral) and mobile phase modifiers.[16]Excellent for charged species, highly dependent on buffer pH and composition.
Sensitivity High, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[10]High, with UV-Vis and Mass Spectrometry (MS) detectors being common.[10]Very high, especially with techniques like stacking for sample pre-concentration.
Speed Generally fast for simple mixtures.[13]Can be fast, but complex separations may require longer run times.Typically very fast separation times.
Sample Preparation May require derivatization for non-volatile compounds.Generally straightforward, involving dissolution in a suitable solvent.Simple, requires dissolution in the background electrolyte.

In-Depth Technical Comparison and Experimental Protocols

Gas Chromatography (GC): The Power of Volatility

Gas chromatography is a powerful technique for the separation of volatile and thermally stable substituted pyridine isomers. The separation is governed by the compound's boiling point and its interaction with the stationary phase of the GC column.

Causality in Experimental Choices: The choice of the GC column is critical. A non-polar column, such as one with a polydimethylsiloxane stationary phase, will primarily separate isomers based on their boiling points. In contrast, a polar column, with a polyethylene glycol (wax) or cyanopropyl-based stationary phase, will provide additional selectivity based on dipole-dipole interactions, which can be crucial for resolving isomers with very similar boiling points.[15] For complex mixtures, coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the separated isomers based on their unique mass fragmentation patterns.

Experimental Workflow: GC Analysis

Caption: Workflow for the GC analysis of substituted pyridine isomers.

Detailed Protocol: GC-MS Analysis of Picoline Isomers (2-, 3-, and 4-Methylpyridine)

1. Sample Preparation:

  • Prepare a stock solution of the picoline isomer mixture at a concentration of 1000 µg/mL in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution in methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold for 2 minutes at 150°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify the picoline isomers based on their retention times and characteristic mass spectra.

  • Quantify each isomer by integrating the peak area of a specific ion and comparing it to the calibration curve.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the most widely used technique for the analysis of substituted pyridines due to its versatility in handling a broad range of compounds, irrespective of their volatility.[13] The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.

Causality in Experimental Choices: The key to a successful HPLC separation of isomers lies in the selection of the appropriate column and mobile phase.

  • Reversed-Phase (RP) HPLC: Using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water), separation is primarily based on hydrophobicity. For basic substituted pyridines, adding an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial to ensure good peak shape by protonating the pyridine nitrogen.[16]

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics. This dual retention mechanism can significantly enhance the selectivity for separating isomers with subtle differences in polarity and pKa.[16]

  • Hydrogen-Bonding Chromatography: Specialized columns that facilitate hydrogen bonding interactions can provide unique selectivity for separating isomers, such as aminopyridines.

  • Chiral Chromatography: For the separation of enantiomers, chiral stationary phases (CSPs) are employed. These phases create a chiral environment where the two enantiomers interact differently, leading to their separation.[17] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[18][]

Experimental Workflow: HPLC Analysis

Caption: Workflow for the HPLC analysis of substituted pyridine isomers.

Detailed Protocol: HPLC Separation of Lutidine Isomers (e.g., 2,6- and 3,5-Lutidine)

1. Sample Preparation:

  • Prepare a stock solution of the lutidine isomer mixture at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Mixed-mode column (e.g., Amaze SC, 3.0 x 100 mm, 5 µm).[20]

  • Mobile Phase: 30% Acetonitrile in 50 mM Ammonium Formate buffer, pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 250 nm.[20]

  • Injection Volume: 5 µL.

3. Data Analysis:

  • Identify the lutidine isomers based on their retention times.

  • Quantify each isomer by integrating the peak area and comparing it to the calibration curve.

Capillary Electrophoresis (CE): High Efficiency for Charged Species

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. This technique is particularly well-suited for the analysis of charged or ionizable substituted pyridines and offers very high separation efficiency and short analysis times.

Causality in Experimental Choices: In CE, the separation is primarily influenced by the charge-to-size ratio of the analytes. The composition of the background electrolyte (BGE) is the most critical parameter. The pH of the BGE determines the charge state of the pyridine isomers and, consequently, their migration behavior. The use of additives in the BGE, such as cyclodextrins for chiral separations or organic modifiers, can further enhance selectivity.

Experimental Workflow: CE Analysis

Caption: Workflow for the CE analysis of substituted pyridine isomers.

Detailed Protocol: CE Separation of Pyridinecarboxylic Acid Isomers (Picolinic, Nicotinic, and Isonicotinic Acid)

1. Sample Preparation:

  • Prepare a stock solution of the pyridinecarboxylic acid isomer mixture at 1 mg/mL in deionized water.

  • Dilute the stock solution with the background electrolyte to the desired concentration for analysis.

2. CE Instrumentation and Conditions:

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 50 cm.

  • Background Electrolyte (BGE): 25 mM phosphate buffer, pH 7.0.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 214 nm.

3. Data Analysis:

  • Identify the isomers based on their migration times.

  • Quantify each isomer based on its peak area or height relative to a standard.

Conclusion and Recommendations

The selection of the optimal analytical technique for the isomeric purity analysis of substituted pyridines is a critical decision that directly impacts the quality and reliability of the results.

  • Gas Chromatography is the method of choice for volatile and thermally stable isomers , offering high resolution and sensitivity, especially when coupled with mass spectrometry.

  • High-Performance Liquid Chromatography stands out as the most versatile and widely applicable technique , capable of analyzing a broad spectrum of substituted pyridines with exceptional selectivity through its various modes of operation.

  • Capillary Electrophoresis provides a highly efficient and rapid alternative , particularly for charged or ionizable isomers , and excels in situations where sample volume is limited.

A comprehensive approach often involves utilizing HPLC as the primary technique for routine analysis and quantification, with GC-MS serving as a powerful orthogonal method for confirmation and the analysis of volatile impurities. CE can be an invaluable tool for specific applications requiring high separation efficiency for charged isomers. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate methodology to ensure the isomeric purity of their substituted pyridine compounds.

References

  • Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. (2005). Semantic Scholar. [Link]

  • Loratadine EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

  • Methods for chromatographic and electrophoretic separation and assay of NADP oxidoreductases. PubMed. [Link]

  • Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray. ResearchGate. [Link]

  • Synthesis and establishment of Amlodipine impurity G reference standard. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • Loratadine 2-Hydroxymethyl Impurity (USP) / 2-Hydroxymethyl Loratadine (USP). Allmpus. [Link]

  • Impurity profile study of loratadine. (2003). PubMed. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Shimadzu. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]

  • Process for making amlodipine.
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PMC. [Link]

  • Amlodipine-Impurities. Pharmaffiliates. [Link]

  • Loratadine Impurities and Related Compound. Veeprho. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

  • Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. Chromatography Today. [Link]

  • HPLC Methods for analysis of 3-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Chromatographic and Electrophoretic Methods. LibreTexts. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Determination of transitions metal ions as complexes with 2, 6-pyridinedicarboxylic acid by capillary electrophoresis. ThaiScience. [Link]

  • Analysis of Small Organic Acids by Capillary Electrophoresis. (2022). LCGC International. [Link]

  • Application of Capillary Electrophoresis for Determination of Inorganic Analytes in Waters. MDPI. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Methods for analysis of 2,6-Lutidine. HELIX Chromatography. [Link]

  • Chromatographic and Electrophoretic Separation Methods in Pharmaceutical Analysis. MDPI. [Link]

  • Gas chromatographic separation of substituted pyridines. PubMed. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). News. [Link]

  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. LabRulez LCMS. [Link]

  • 2,6-Lutidine. NIST WebBook. [Link]

  • Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. MDPI. [Link]

  • 4 Key Differences Between GC and HPLC. (2023). Drawell. [Link]

  • HPLC SEPARATION GUIDE. Separation Methods Technologies. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills III – Systematic Investigation of Selectivity Changes. (2020). LCGC International. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-Diiodo-2-methoxypyridin-4-amine

Executive Summary: The Precautionary Principle 3,5-Diiodo-2-methoxypyridin-4-amine is a highly functionalized heterocyclic intermediate, likely utilized in the synthesis of kinase inhibitors or radiopharmaceuticals. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

3,5-Diiodo-2-methoxypyridin-4-amine is a highly functionalized heterocyclic intermediate, likely utilized in the synthesis of kinase inhibitors or radiopharmaceuticals. While specific toxicological data for this exact CAS is often proprietary, its structural homology to 4-aminopyridine (a potent potassium channel blocker) and halogenated pyridines mandates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

This guide moves beyond generic advice. It applies a "Worst-Case Scoping" strategy: we assume the neurotoxicity of the aminopyridine core and the skin absorption potential of the iodinated lipophilic moieties.

Hazard Identification & Risk Assessment

Before donning PPE, you must understand the why. This compound presents a "Triad of Risk":

Hazard DomainStructural CausePhysiological Impact
Acute Toxicity 4-Aminopyridine corePotential CNS excitation (seizures) if inhaled/ingested.[1]
Dermal Absorption Di-iodo substitutionIncreased lipophilicity allows faster permeation through skin/gloves.
Chemical Reactivity Aryl Iodide / AmineLight sensitivity; potential release of toxic iodine vapors if acidified or oxidized.
Visualization: Risk-Based PPE Decision Logic

The following decision tree illustrates how we determine the necessary protection level based on the state of matter and operation.

PPE_Decision_Logic Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution In Solution (Reaction/Workup) Start->Solution Risk1 Risk: Dust Inhalation & Surface Contamination Solid->Risk1 Risk2 Risk: Splash & Permeation Solution->Risk2 PPE_Lvl1 LEVEL A PROTECTION Iso-Chamber or Double-Glove + N95/P100 Risk1->PPE_Lvl1 PPE_Lvl2 LEVEL B PROTECTION Fume Hood + Double Nitrile (Change <30m) Risk2->PPE_Lvl2

Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.

The PPE Protocol (The "Armor")

Do not rely on standard "lab safety" defaults. This compound requires specific barriers against organic amines and halogens.

A. Hand Protection (The Critical Barrier)

Recommendation: Double-gloving is mandatory .

  • Inner Glove: 4 mil Nitrile (High dexterity).

  • Outer Glove: 5-8 mil Nitrile or Laminate (Chemical resistance).

  • Why? Iodine-containing aromatics can stain and permeate thin latex rapidly. Aminopyridines can be fatal via transdermal absorption.

  • Protocol: Inspect gloves for "pinholes" by inflating them with air before use. Change outer gloves immediately upon any splash or every 30 minutes during active handling.

B. Respiratory Protection

Recommendation: Engineering controls first.

  • Primary: All handling of solids must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

  • Secondary (If outside hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

  • Why? The "amine" functionality suggests volatility is low, but the solid dust is a high-risk vector for inhalation.

C. Eye & Body Protection[2][3]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Tyvek® lab coat or sleeve covers. Cotton coats absorb liquids and hold toxic amines against the skin.

Operational Workflow: Step-by-Step

This workflow is designed to prevent cross-contamination, a common failure point in synthesis labs.

Phase 1: Preparation (The "Cold" Zone)
  • Static Control: Place an ionizing fan or anti-static gun near the balance. Halogenated powders are often static-prone, leading to "jumping" particles.

  • Surface Prep: Line the fume hood work surface with a disposable absorbent pad (plastic side down) to capture any stray grains.

Phase 2: Weighing & Transfer (The "Hot" Zone)
  • Tare External: Tare your weighing boat/vial before bringing the stock container into the hood to minimize balance contamination.

  • The "Closed Transfer":

    • Open the stock bottle only inside the hood.

    • Use a disposable spatula.

    • After weighing, wipe the exterior of the receiving vessel with a Kimwipe dampened in methanol before removing it from the hood.

  • Solubilization: Dissolve the solid immediately. Do not transport dry powder across the lab.

Phase 3: Decontamination
  • Solvent Wash: Wipe down the balance and spatula with Methanol or Ethanol (amines are highly soluble in alcohols).

  • Acid Wash: Follow with a dilute acetic acid wipe (neutralizes residual amine traces), then water.

Disposal & Waste Management (Crucial)

WARNING: Improper disposal of iodinated compounds can create toxic gas in waste streams.

Waste StreamInstructionThe "Why" (Mechanism)
Solid Waste Segregate into "Halogenated Solids."Incineration requires specific scrubbing to capture Iodine gas (

).
Liquid Waste DO NOT mix with oxidizers (Bleach/Peroxides).Oxidizers react with iodides to release elemental Iodine gas (purple, toxic vapor).
Glassware Rinse with Acetone/Ethanol into Halogenated Waste.Residual solids in glassware washing machines can contaminate community water.

Emergency Response

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol on skin (enhances absorption).

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (methanol/water), then scoop into a bag.

  • Spill (Solution): Absorb with vermiculite.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68511, 4-Aminopyridine. (Used as toxicity baseline for aminopyridine core). Link

  • Occupational Safety and Health Administration (OSHA). Pyridine - Occupational Health Guideline. (General handling for pyridine derivatives). Link

  • Case Western Reserve University EHS. Disposal of Iodine and Iodine-Containing Compounds. (Specifics on iodine/oxidizer incompatibility). Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Risk assessment methodology). Link

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.

Sources

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